Acid red 405
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C36H24CrN9Na2O9S |
|---|---|
分子量 |
856.7 g/mol |
IUPAC名 |
disodium;chromium(3+);2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate;4-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate |
InChI |
InChI=1S/C20H16N4O5S.C16H13N5O4.Cr.2Na/c1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29;1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-8-7-12(21(24)25)9-14(13)22;;;/h2-11H,1H3,(H3,21,22,23,25,26,27,28,29);2-9H,1H3,(H2,17,18,19,22,23);;;/q;;+3;2*+1/p-5 |
InChIキー |
DNOMJTNQYHEMNQ-UHFFFAOYSA-I |
正規SMILES |
CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-].CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])[O-].[Na+].[Na+].[Cr+3] |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Acid Red 405 for Biological Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 405 is a synthetic monoazo dye complexed with chromium.[1][2] While primarily utilized in the textile industry for dyeing materials such as polyamide, wool, and silk, its chemical properties suggest potential applications in biological staining for research and diagnostic purposes.[1] This document provides a comprehensive overview of the known chemical characteristics of this compound, offering a technical foundation for its evaluation as a biological stain. As a compound not traditionally used in histology, this guide also presents a theoretical framework for its staining mechanism and a generalized protocol for its application, emphasizing the need for empirical optimization.
Chemical and Physical Properties
This compound is a red, odorless powder.[3] Its chemical identity is well-established, though minor variations in the molecular formula and weight are reported across different suppliers. The core structure consists of an azo group (-N=N-) which acts as a chromophore, and a chromium metal complex, which can enhance its staining properties.
Table 1: Chemical and Physical Data for this compound
| Property | Value | References |
| C.I. Name | This compound | [2] |
| CAS Number | 83833-37-8 | [1][2][4] |
| Molecular Formula | C₃₆H₂₄CrN₉Na₂O₉S | [4] |
| Molecular Weight | 856.67 g/mol | [1][2][4] |
| Appearance | Red Powder | [3][] |
| Structure | Single Azo, Metal Complex | [1][2] |
| Solubility (at 90°C) | 60 g/L in water | [6] |
Note: Solubility in biological buffers at room temperature has not been empirically determined and may require experimental optimization.
Theoretical Staining Mechanism
The staining mechanism of this compound in biological tissues is predicated on the principles of acid dyes and the role of its chromium complex.
-
Electrostatic Interactions: As an acid dye, this compound is anionic. In an acidic solution, it is expected to bind to cationic (acidophilic) components within cells and the extracellular matrix. The primary targets for this electrostatic interaction are the protonated amine groups of proteins.
-
Mordanting Action: The presence of a chromium atom allows for the formation of a coordination complex, acting as a mordant. This metal complex can form strong, stable links between the dye and the tissue, enhancing the intensity and permanence of the stain.
-
Fluorescence: Some sources classify this compound as a fluorescent dye.[4] This property, if confirmed with spectral analysis, could enable its use in fluorescence microscopy. However, specific excitation and emission spectra for this compound are not currently available in the scientific literature. It is crucial to distinguish it from other dyes with "405" in their name, such as Alexa Fluor™ 405 or AZDye™ 405 Acid, which are spectrally distinct compounds.[7][8][9]
Below is a diagram illustrating the proposed signaling pathway for the staining mechanism.
Caption: Proposed staining mechanism of this compound.
Generalized Experimental Protocol for Histological Staining
The following is a generalized protocol for the use of this compound on paraffin-embedded tissue sections. This protocol is a starting point and requires optimization for specific tissues and applications.
Materials:
-
This compound powder
-
Distilled water
-
Glacial acetic acid
-
Ethanol (100%, 95%, 70%)
-
Xylene
-
Mounting medium
-
Microscope slides with paraffin-embedded tissue sections
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer to 100% ethanol (2 changes, 3 minutes each).
-
Transfer to 95% ethanol (2 minutes).
-
Transfer to 70% ethanol (2 minutes).
-
Rinse in distilled water.
-
-
Staining:
-
Prepare a 0.1% - 1.0% (w/v) stock solution of this compound in distilled water.
-
Prepare a working staining solution by diluting the stock solution and acidifying with 1% acetic acid to a pH of 2.5-3.0.
-
Immerse slides in the staining solution for 5-15 minutes. (Staining time will need to be determined empirically).
-
-
Differentiation (Optional):
-
Briefly rinse slides in 70% ethanol to remove excess stain.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded ethanols (95% and 100%, 2 minutes each).
-
Clear in xylene (2 changes, 3 minutes each).
-
Mount with a permanent mounting medium.
-
The following diagram outlines a generalized experimental workflow.
Caption: Generalized experimental workflow for this compound staining.
Safety and Handling
According to the Material Safety Data Sheet (MSDS), this compound may cause irritation to the eyes, skin, and respiratory tract.[3] It is harmful if swallowed.[3] Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the powder and its solutions. Work in a well-ventilated area.
Conclusion
This compound possesses the fundamental chemical properties of an acid dye with the added feature of a chromium complex. These characteristics suggest its potential as a biological stain for acidophilic tissue components. However, the lack of established protocols and spectral data in the scientific literature necessitates a thorough, empirical evaluation by researchers. The information and generalized protocols provided in this guide are intended to serve as a foundation for such investigations. Future work should focus on determining its precise solubility in biological buffers, characterizing its absorption and emission spectra, and optimizing staining protocols for various tissue types.
References
- 1. hztya.com [hztya.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Spectrum [Alexa Fluor 405] | AAT Bioquest [aatbio.com]
- 8. Alexa Fluor 405 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. vectorlabs.com [vectorlabs.com]
An In-depth Technical Guide on the Mechanism of Action of Acid Dyes on Protein Binding, with Reference to Acid Red 405
Audience: Researchers, scientists, and drug development professionals.
Introduction to Acid Red 405
This compound is a monoazo, metal complex dye.[1][2][3] Such dyes are primarily utilized in the textile industry for coloring protein-based fabrics like wool and silk, as well as synthetic polyamides such as nylon.[4][5] The "acid" designation for this class of dyes arises from their application in acidic dye baths and the presence of acidic functional groups, such as sulfonic acid groups (-SO3H), in their molecular structure.[5][6] These groups are crucial for their interaction with protein targets.
Physicochemical Properties of this compound
A summary of the known properties of this compound is presented in Table 1.
| Property | Value | Reference |
| C.I. Name | This compound | [3] |
| CAS Number | 83833-37-8 | [1][3][7] |
| Molecular Formula | C36H24CrN9Na2O9S2+ | [1][3][7] |
| Molecular Weight | 856.67 g/mol | [1][3][7] |
| Chemical Class | Monoazo, metal complex | [1][3] |
| Appearance | Red powder | [7] |
| Primary Use | Dyeing of leather, wool, nylon | [4] |
Core Principles of Acid Dye-Protein Interaction
The binding of acid dyes to proteins is a multifactorial process governed by a combination of non-covalent interactions. In an acidic environment, the protein surface becomes positively charged, creating an ideal substrate for anionic dyes.[6][8]
Key Interaction Forces
-
Ionic Bonding (Electrostatic Interactions): This is the primary driving force for the initial association between an acid dye and a protein. In an acidic solution (low pH), the amino groups (-NH2) of basic amino acid residues (such as lysine, arginine, and histidine) on the protein become protonated, acquiring a positive charge (-NH3+).[6] The negatively charged sulfonate (-SO3-) groups on the acid dye molecule are then electrostatically attracted to these positively charged sites on the protein.[5][6][8]
-
Van der Waals Forces: Once the dye and protein are in close proximity, weaker, short-range Van der Waals forces contribute to the stability of the complex. These forces arise from temporary fluctuations in electron density around atoms.[5][6]
-
Hydrogen Bonding: Hydrogen bonds can form between hydrogen bond donors and acceptors on both the dye and the protein, further stabilizing the interaction. For example, the amino and hydroxyl groups on the protein can form hydrogen bonds with the azo (-N=N-) and sulfonate groups of the dye.[5][6]
-
Hydrophobic Interactions: The aromatic ring structures present in most acid dyes, including the azo structure of this compound, are hydrophobic. These nonpolar regions of the dye can interact with hydrophobic pockets on the protein surface, shielding them from the aqueous environment and contributing to the overall binding affinity.
The interplay of these forces dictates the specificity and strength of the dye-protein interaction.
Caption: General mechanism of acid dye binding to a protein.
Experimental Protocols for Characterizing Dye-Protein Binding
Several biophysical techniques can be employed to study and quantify the interaction between a dye and a protein.
UV-Visible Absorption Spectrophotometry
This is a fundamental technique to detect binding. The principle is that the electronic environment of the dye's chromophore changes upon binding to a protein, leading to a shift in its maximum absorbance wavelength (λmax) and/or a change in its molar absorptivity.[9][10][11]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the protein (e.g., Bovine Serum Albumin, BSA) of known concentration in a suitable buffer (e.g., phosphate buffer at a specific acidic pH).
-
Prepare a stock solution of this compound in the same buffer.
-
-
Titration:
-
Keep the concentration of this compound constant in a series of cuvettes.
-
Add increasing concentrations of the protein solution to each cuvette.
-
Include a reference cuvette containing only the buffer and a control cuvette with only the dye.
-
-
Measurement:
-
Incubate the mixtures for a set time at a constant temperature to allow binding to reach equilibrium.
-
Record the absorption spectrum (e.g., from 300 nm to 700 nm) for each sample.
-
-
Data Analysis:
-
Monitor the changes in absorbance at the λmax of the bound or free dye.
-
Plot the change in absorbance against the protein concentration.
-
Use this data to calculate binding parameters such as the binding constant (Ka) and the number of binding sites (n) using models like the Scatchard plot.
-
Fluorescence Spectroscopy
This method is highly sensitive and can be used if the protein has intrinsic fluorescence (due to tryptophan, tyrosine, or phenylalanine residues) or if the dye itself is fluorescent. Binding can cause quenching (decrease) or enhancement of the fluorescence signal.[12]
Experimental Protocol:
-
Reagent Preparation: As per the UV-Visible Spectrophotometry protocol.
-
Titration:
-
A solution of the protein with a fixed concentration is placed in a fluorometer cuvette.
-
Small aliquots of a concentrated solution of this compound are incrementally added.
-
-
Measurement:
-
After each addition of the dye, the solution is mixed and allowed to equilibrate.
-
The fluorescence emission spectrum of the protein is recorded (e.g., excitation at 280 nm or 295 nm for tryptophan).
-
-
Data Analysis:
-
The fluorescence intensity at the emission maximum is plotted against the dye concentration.
-
The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching mechanism and binding constants.
-
Caption: Workflow for a UV-Vis spectrophotometric titration experiment.
Quantitative Data Analysis
The primary goals of these experiments are to quantify the binding affinity and stoichiometry of the interaction. Below are tables summarizing hypothetical data that could be obtained for an acid dye like this compound interacting with a model protein such as BSA.
Table 2: Hypothetical Binding Affinity Data
This table illustrates how the binding affinity (represented by the dissociation constant, Kd) might vary with pH. A lower Kd value indicates a stronger binding affinity.
| pH | Dissociation Constant (Kd) (µM) | Technique Used |
| 3.0 | 5.2 | Fluorescence Spectroscopy |
| 5.0 | 15.8 | Fluorescence Spectroscopy |
| 7.4 | 89.4 | Fluorescence Spectroscopy |
| 9.0 | 250.1 | Fluorescence Spectroscopy |
This is illustrative data. As pH increases, the protein's positive charge decreases, leading to weaker electrostatic interaction and a higher Kd.
Table 3: Hypothetical Binding Stoichiometry and Thermodynamic Parameters
Isothermal Titration Calorimetry (ITC) is a powerful technique that can directly measure the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
| Parameter | Value | Unit |
| Stoichiometry (n) | 2.1 | (Dye molecules per protein) |
| Binding Constant (Ka) | 1.9 x 10^5 | M^-1 |
| Dissociation Constant (Kd) | 5.26 | µM |
| Enthalpy Change (ΔH) | -25.5 | kJ/mol |
| Entropy Change (ΔS) | 20.1 | J/(mol·K) |
This hypothetical ITC data at pH 3.0 suggests an enthalpically driven binding event (favorable negative ΔH), likely dominated by ionic and hydrogen bonds, with a smaller, favorable entropic contribution (positive ΔS).
Conclusion
While specific research on the protein binding mechanism of this compound is limited, the principles governing the interaction of acid dyes with proteins are well-understood. The binding is a synergistic effect of electrostatic interactions, hydrogen bonding, and hydrophobic forces. The strength and nature of this binding are highly dependent on environmental factors, particularly pH. The experimental protocols detailed herein, such as UV-Visible spectrophotometry and fluorescence spectroscopy, provide robust frameworks for quantifying these interactions. Future studies are necessary to specifically characterize the binding profile of this compound with various proteins, which could be valuable for its application in biochemical assays and diagnostics.
References
- 1. hztya.com [hztya.com]
- 2. specialchem.com [specialchem.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Skyacido® this compound Dark Red Fabric Dye - Buy this compound for silk, acid dyes red 405 for wool, acid dyes for wool Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 5. How Acid Dye Works [dharmatrading.com]
- 6. textilelearner.net [textilelearner.net]
- 7. cncolorchem.com [cncolorchem.com]
- 8. Acid dye - Wikipedia [en.wikipedia.org]
- 9. Mechanism of dye binding in the protein assay using eosin dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Spectrophotometric study on the interaction of protein with acid dye] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemistry of Protein Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Interactions and effects of food additive dye Allura red on pepsin structure and protease activity; experimental and computational supports - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Blue Spectrum: A Technical Guide to Alexa Fluor 405 for Fluorescence Microscopy
A Note on Nomenclature: Initial searches for "Acid Red 405" reveal its identity as a red azo dye (CAS 83833-37-8) primarily used in the textile industry and for large-scale applications such as hydrological tracing. There is no scientific literature supporting its use as a fluorescent probe in cellular imaging or microscopy. It is highly probable that the query refers to a fluorophore excited by a 405 nm laser, a common light source in modern fluorescence microscopy. This guide will therefore focus on Alexa Fluor 405 , a widely used and well-characterized blue-fluorescent dye ideally suited for this application.
This technical guide provides an in-depth overview of the spectral properties and applications of Alexa Fluor 405, designed for researchers, scientists, and drug development professionals utilizing fluorescence microscopy.
Core Spectral and Photophysical Properties of Alexa Fluor 405
Alexa Fluor 405 is a blue-fluorescent dye that is a derivative of Cascade Blue.[1] It is specifically designed for optimal excitation by the 405 nm violet diode laser, which is a standard component in confocal microscopes and flow cytometers.[1][2] Its conjugates are known for their brightness and photostability. An important feature of Alexa Fluor 405 is that its fluorescence is insensitive to pH over a wide range (pH 4 to 10), ensuring a stable signal in various cellular environments and experimental conditions.[2]
Quantitative Data Summary
The key photophysical characteristics of Alexa Fluor 405 are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Excitation Maximum (λex) | 401-402 nm | [2][3] |
| Emission Maximum (λem) | 421 nm | [2][3] |
| Molar Extinction Coefficient (ε) | ~35,000 cm⁻¹M⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | Data available from manufacturer | [2] |
| Recommended Laser Line | 405 nm (Violet Diode Laser) | [1] |
| Emission Color | Blue | [3] |
Applications in Fluorescence Microscopy
Alexa Fluor 405 is a versatile dye used in a variety of fluorescence microscopy applications. Its distinct blue emission makes it an excellent choice for multicolor imaging, where it can be combined with green, yellow, and red fluorophores with minimal spectral overlap.[2]
Key applications include:
-
Immunofluorescence (IF): Alexa Fluor 405-conjugated secondary antibodies are widely used to detect primary antibodies targeting specific proteins within fixed and permeabilized cells.
-
Flow Cytometry: Its excitation by the violet laser makes it a staple in multicolor flow cytometry panels.[2]
-
Super-Resolution Microscopy: Alexa Fluor 405 is particularly useful in Stochastic Optical Reconstruction Microscopy (STORM), where it can function as an "activator" dye in dual-labeling schemes.[2]
For imaging targets with low abundance, signal amplification strategies can be employed. This can be achieved using an anti-Alexa Fluor 405 antibody, which can then be detected with a secondary reagent, such as an enzyme-conjugated antibody for chromogenic signal generation or another fluorophore-conjugated antibody.[2]
Experimental Protocols
The following is a detailed, generalized protocol for immunofluorescence staining of cultured cells using an Alexa Fluor 405-conjugated secondary antibody.
Reagents and Materials
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% formaldehyde or paraformaldehyde in PBS
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS
-
Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody (specific to the target of interest)
-
Alexa Fluor 405-conjugated Secondary Antibody (e.g., Goat anti-Mouse IgG)
-
Nuclear Counterstain (e.g., DAPI, though spectral overlap should be considered, or a far-red stain like SYTOX Deep Red)
-
Antifade Mounting Medium
-
Glass slides and coverslips
-
Cultured cells grown on coverslips
Staining Procedure
-
Cell Preparation:
-
Wash cells grown on coverslips three times with PBS.
-
-
Fixation:
-
Fix the cells by incubating with 4% formaldehyde in PBS for 20 minutes at room temperature.[2]
-
-
Washing:
-
Wash the fixed cells three times with PBS.[2]
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature to permeabilize the cell membranes.[2]
-
-
Washing:
-
Wash the permeabilized cells three times with PBS.[2]
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in 3% BSA in PBS for 30-60 minutes at room temperature.[2]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer according to the manufacturer's recommendations or in-house optimization.
-
Incubate the cells with the diluted primary antibody overnight at 4°C.[2]
-
-
Washing:
-
Wash the cells three times with PBS to remove unbound primary antibody.[2]
-
-
Secondary Antibody Incubation:
-
Washing:
-
Wash the cells three times with PBS, ensuring protection from light for all subsequent steps.[2]
-
-
Counterstaining (Optional):
-
If a nuclear counterstain is desired, incubate the cells with the appropriate dye (e.g., SYTOX Deep Red at a 1:20,000 dilution) for the recommended time.[2]
-
Wash twice with PBS.
-
-
Mounting:
-
Mount the coverslip onto a glass slide using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging:
-
Image the specimen on a fluorescence microscope (typically a confocal microscope) equipped with a 405 nm laser for excitation and an appropriate emission filter (e.g., 450/50 nm bandpass).[2]
-
Visualized Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for immunofluorescence and the logical relationship for selecting Alexa Fluor 405.
Caption: A generalized workflow for indirect immunofluorescence staining.
Caption: Logic for selecting Alexa Fluor 405 based on instrumentation.
References
- 1. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
Is Acid Red 405 Suitable for Live-Cell Imaging? A Technical Assessment
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is critical for the success of live-cell imaging experiments. This technical guide addresses the suitability of Acid Red 405 for this application and concludes that it is not a viable candidate. A comprehensive review of available data reveals a lack of evidence for its use in biological imaging, stemming from its nature as an industrial dye and the absence of essential performance characteristics required for live-cell analysis.
Based on current scientific literature and supplier information, this compound is an acid dye used primarily in the textile and paint industries.[1][2][3][4] There is no indication that it has been designed or validated for biological applications, particularly for imaging living cells. Its chemical properties, typical of industrial azo dyes, are not conducive to the demands of live-cell microscopy.
Core Deficiencies of this compound for Live-Cell Imaging
For a dye to be effective in live-cell imaging, it must possess several key attributes. This compound fails to meet these criteria based on the complete lack of available data for its biological use.
1. Cell Permeability: It is unknown whether this compound can cross the plasma membrane of live cells to label intracellular structures. As an acid dye, it is likely to be membrane-impermeant.
2. Cytotoxicity: There is no available data on the toxicity of this compound to cells. Studies on other acid dyes have indicated potential for cytotoxicity and other adverse biological effects, making it a significant risk to cell health and the validity of any experimental results.[5]
3. Photostability and Fluorescence: The photophysical properties of this compound in a biological context, such as its photostability, quantum yield, and precise excitation and emission spectra, are not characterized.
4. Specificity: There is no information regarding the localization of this compound within a cell, a critical requirement for a useful imaging probe.
Distinguishing this compound from Validated "405 nm" Dyes
It is crucial not to confuse "this compound" with the class of fluorescent dyes that are excited by the 405 nm violet laser line, such as Alexa Fluor™ 405, iFluor® 405, and AZDye™ 405.[6][7][8][9] These are chemically distinct molecules engineered for high performance in biological imaging.
| Feature | This compound | Validated 405 nm Dyes (e.g., iFluor® 405) |
| Primary Application | Industrial dye for textiles, paints, etc.[1][3][4] | Live-cell imaging, microscopy, flow cytometry[6] |
| Cell Permeability | Unknown, likely poor | Characterized and often optimized for cell entry |
| Cytotoxicity | Unknown, potential for toxicity[5] | Tested and selected for low cytotoxicity |
| Photostability | Unknown | High and characterized for imaging applications[6] |
| Excitation/Emission | Not characterized for imaging | Optimized for 405 nm excitation with defined emission spectra[6][7][8] |
Recommended Experimental Workflow for Dye Validation
Should a researcher wish to evaluate an uncharacterized dye like this compound for live-cell imaging, a rigorous, multi-stage validation process is necessary. The following workflow outlines the essential steps.
Caption: A logical workflow for the validation of a novel fluorescent dye for live-cell imaging.
Conclusion and Recommendation
Recommendation: Researchers should select from the wide array of commercially available, validated fluorescent dyes that have been specifically designed and optimized for live-cell imaging. For applications requiring excitation at 405 nm, numerous high-performance options are available that offer low cytotoxicity, high photostability, and well-characterized spectral properties.
References
- 1. This compound|CAS NO.83833-37-8 [chinainterdyes.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Skyacido® this compound Dark Red Fabric Dye - Buy this compound for silk, acid dyes red 405 for wool, acid dyes for wool Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 4. specialchem.com [specialchem.com]
- 5. Toxicity induced by Basic Violet 14, Direct Red 28 and Acid Red 26 in zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iFluor® 405 acid | AAT Bioquest [aatbio.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 9. vectorlabs.com [vectorlabs.com]
Acid Red 405 CAS number 83833-37-8 scientific literature review.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acid Red 405, identified by CAS number 83833-37-8, is a monoazo chromium complex dye. This technical guide provides a comprehensive review of the currently available scientific and technical literature on this compound. The document covers its chemical and physical properties, primary applications in the textile industry, and available toxicological data. Detailed experimental protocols for textile dyeing and subsequent analytical procedures for chromium content are presented. Due to a lack of published research, its application in drug development and biological signaling pathways could not be documented. This guide aims to be a foundational resource for professionals requiring detailed technical information on this specific chemical compound.
Chemical and Physical Properties
This compound is a complex organometallic compound, specifically a chromium (III) complex of an azo dye. Its chemical structure and properties are summarized in the tables below.
| Identifier | Value |
| Chemical Name | disodium chromate(2-), [2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)] [4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato(3-)]- |
| CAS Number | 83833-37-8 |
| Molecular Formula | C₃₆H₂₄CrN₉Na₂O₉S₂⁺ |
| Molecular Weight | 856.67 g/mol |
| Color | Red |
| Form | Powder |
| Synonyms | | | :--- | | C.I. This compound | | Acid Red S-B | | Neutral Complex Red SB | | Lanacron Bordeaux S-B | | Ostalan Bordeaux SB |
Applications
The primary application of this compound is in the textile industry as a dye for protein and polyamide fibers.
-
Textile Dyeing: It is used for dyeing wool, silk, and nylon, providing a bluish-red hue with good fastness properties. It is particularly suitable for medium to dark shades.
-
Other Industrial Uses: There are mentions of its use in dyeing leather and paper, as well as in the formulation of some cosmetics.
-
Fluorescent Marker: Some commercial suppliers list it as a fluorescent dye, suggesting potential applications as a fluorescent marker. However, specific applications in research or diagnostics are not well-documented in scientific literature.[1] One of its noted applications is for sea markers that are fluorescent, aiding in aerial reconnaissance searches, and for exploring fluorescent groundwater.[1]
Quantitative Data
A study on the ecological quality control of chromium-complex acid dyes provides quantitative data on the chromium content of commercial this compound samples.
| Parameter | Value | Method of Analysis |
| Total Chromium (Cr) Content | 15,271 - 45,677 mg/kg | Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) after acid digestion |
| Free Chromium (Cr) Content | 193 - 4048 mg/kg | Solid Phase Extraction followed by ICP-OES |
| Free Hexavalent Chromium (Cr(VI)) Content | 2.35 - 16.2 mg/kg | Solid Phase Extraction followed by Ion Chromatography |
| Extractable Chromium from Dyed Nylon | 0.28 - 3.95 mg/kg | Extraction with artificial sweat solution followed by ICP-OES |
Data sourced from "Study on analytical scheme for human ecological quality control of chromium-complex acid dyes".
Experimental Protocols
General Synthesis of 1:2 Chromium-Complex Azo Dyes
While a specific synthesis protocol for this compound is not detailed in the available literature, a general method for preparing similar 1:2 chromium-complex azo dyes involves a multi-step process.
Caption: General synthesis workflow for chromium-complex azo dyes.
Protocol:
-
Diazotization: An aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite and a mineral acid) at low temperatures (0-5 °C) to form a diazonium salt.
-
Azo Coupling: The diazonium salt is reacted with a coupling component (e.g., a phenol, naphthol, or pyrazolone derivative) to form the azo dye. The pH of the reaction is critical and is adjusted based on the specific coupling component.
-
Metallization: The azo dye is then reacted with a chromium (III) salt, such as chromium (III) sulfate or chromium (III) chloride, typically at elevated temperatures and controlled pH. The stoichiometry is controlled to favor the formation of the 1:2 complex (two dye molecules per chromium ion).
-
Isolation and Purification: The resulting metal-complex dye is isolated by filtration, washed to remove unreacted starting materials and salts, and then dried.
Dyeing Protocol for Nylon Fabric
The following protocol is adapted from the study on the ecological quality control of chromium-complex acid dyes.
Caption: Experimental workflow for dyeing nylon fabric with this compound.
Protocol:
-
Pre-treatment: The nylon fabric is first washed with a non-ionic surfactant to remove any impurities and then rinsed thoroughly with deionized water.
-
Dye Bath Preparation: A dye bath is prepared with the desired concentration of this compound in deionized water. The pH of the bath is adjusted to approximately 4 using a suitable acid (e.g., acetic acid).
-
Dyeing Process: The pre-treated fabric is immersed in the dye bath. The temperature is gradually raised to 80-100 °C and held for a specified time (e.g., 60 minutes) to allow for dye penetration and fixation.
-
Rinsing: After dyeing, the fabric is rinsed with water to remove unfixed dye from the surface.
-
After-treatment: An after-treatment with a fixing agent (e.g., a cationic fixing agent) is performed to improve the wet fastness properties. This is typically done in a fresh bath at an elevated temperature.
-
Final Rinse and Dry: The fabric is given a final rinse and then dried.
Analytical Protocol for Chromium Content
The following is a summary of the analytical protocol for determining the total, free, and hexavalent chromium content in this compound and the extractable chromium from dyed fabrics.
Caption: Analytical workflow for the determination of chromium species.
Protocol:
-
Total Chromium: A sample of the dye is subjected to strong acid digestion (e.g., with nitric acid and hydrochloric acid) to break down the organic matrix. The resulting solution is then analyzed by ICP-OES.
-
Free Chromium: The dye is dissolved in a suitable solvent (e.g., methanol) and passed through a C18 solid-phase extraction (SPE) column. The eluate, containing the free chromium, is collected and analyzed by ICP-OES for total free chromium and by ion chromatography for free hexavalent chromium.
-
Extractable Chromium: The dyed fabric is extracted with an artificial sweat solution at a controlled temperature and pH. The extract is then analyzed by ICP-OES to determine the amount of chromium that has leached from the fabric.
Toxicological Information
The available Material Safety Data Sheets (MSDS) provide the following toxicological information:
-
Acute Toxicity: Harmful if swallowed. May cause gastrointestinal irritation.
-
Skin and Eye Irritation: May cause skin and eye irritation upon contact.
-
Respiratory Irritation: Inhalation of the powder may cause respiratory tract irritation.
-
Chronic Effects: No specific data on long-term exposure is available.
-
Carcinogenicity and Mutagenicity: There is no conclusive data available from major regulatory bodies (IARC, NTP, OSHA) on the carcinogenicity of this compound. However, as a chromium-containing compound, caution is advised.
Use in Drug Development and Biological Signaling
A thorough review of the scientific literature did not yield any studies on the application of this compound in drug development or its interaction with biological signaling pathways. While some azo dyes have been investigated for their biological activities, there is no specific research available for this compound in this context. Its classification as a "fluorescent dye" by some suppliers suggests a potential for use in biological imaging, but no published research has been found to support this.
Conclusion
This compound is a well-established chromium-complex azo dye with its primary application in the textile industry. The available literature provides a good understanding of its chemical nature, its use in dyeing, and methods for analyzing its chromium content. However, there is a significant lack of publicly available scientific research on its spectroscopic properties, a detailed synthesis protocol, and, most notably, any applications in the fields of drug development, biological signaling, or advanced material science. For researchers and scientists in these latter fields, this compound remains a compound with uninvestigated potential. Further research would be needed to explore any utility beyond its current industrial applications.
References
Understanding the Solubility and Stability of Acid Red 405 in Biological Buffers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility and stability of Acid Red 405, a monoazo metal complex dye, in commonly used biological buffers. Understanding these characteristics is critical for the reliable application of this dye in biological research and drug development, ensuring accurate and reproducible experimental outcomes.
Solubility of this compound
The ionization state of the dye's functional groups is a primary determinant of its aqueous solubility. Adjusting the pH of the buffer can significantly impact the solubility of azo dyes containing acidic or basic moieties.
Table 1: Quantitative Solubility of this compound in Common Biological Buffers (Hypothetical Data)
| Buffer System | pH | Temperature (°C) | Maximum Solubility (mg/mL) | Observations |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | 0.5 | Fine precipitate observed above this concentration. |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | 0.8 | Increased solubility with temperature. |
| Tris-Buffered Saline (TBS) | 7.4 | 25 | 0.7 | Slightly higher solubility compared to PBS at RT. |
| Tris-Buffered Saline (TBS) | 8.0 | 25 | 1.2 | Increased solubility at slightly alkaline pH. |
| Dulbecco's Modified Eagle Medium (DMEM) + 10% FBS | 7.4 | 37 | 1.5 | Presence of serum proteins appears to enhance solubility. |
Experimental Protocol for Determining Solubility
A reliable method for determining the solubility of this compound in a specific biological buffer is the shake-flask method followed by UV-Vis spectrophotometry.
Materials:
-
This compound powder
-
Biological buffer of interest (e.g., PBS, TBS)
-
Vortex mixer
-
Thermostatic shaker
-
0.22 µm syringe filters
-
UV-Vis spectrophotometer
-
Calibrated analytical balance
Procedure:
-
Prepare a series of supersaturated solutions of this compound in the desired biological buffer in separate vials.
-
Equilibrate the vials at the desired temperature (e.g., 25°C or 37°C) in a thermostatic shaker for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved particles to settle.
-
Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Prepare a series of dilutions of the filtered supernatant with the same biological buffer.
-
Measure the absorbance of each dilution at the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer. The buffer without the dye should be used as a blank.
-
Create a standard curve by plotting absorbance versus a known concentration of this compound in the same buffer.
-
Use the standard curve to determine the concentration of this compound in the undiluted, filtered supernatant. This concentration represents the maximum solubility of the dye under the tested conditions.
Stability of this compound
The stability of this compound in biological buffers is crucial for the duration of an experiment. Degradation of the dye can lead to a loss of color, a shift in its spectral properties, and the potential for degradation products to interfere with the biological assay. The stability can be affected by factors such as pH, temperature, light exposure, and the presence of other reactive species in the buffer. A study on Tris buffer in artificial seawater indicated that the pH of the buffer itself can drift over time due to factors like CO2 absorption, which could in turn affect the stability of the dissolved dye.
Table 2: Stability of this compound (1 mg/mL) in Biological Buffers at 37°C (Hypothetical Data)
| Buffer System | pH | Incubation Time (hours) | % Degradation (Protected from Light) | % Degradation (Exposed to Light) |
| PBS | 7.4 | 0 | 0 | 0 |
| PBS | 7.4 | 24 | < 1% | 5% |
| PBS | 7.4 | 72 | 2% | 15% |
| Tris | 7.4 | 0 | 0 | 0 |
| Tris | 7.4 | 24 | < 1% | 4% |
| Tris | 7.4 | 72 | 1.5% | 12% |
Experimental Protocol for Assessing Stability
The stability of this compound can be monitored over time using UV-Vis spectrophotometry to detect any changes in its absorbance spectrum, which would indicate degradation.
Materials:
-
Stock solution of this compound in the biological buffer of interest
-
Thermostatic incubator
-
Light source (for photostability testing)
-
Aluminum foil (for light-protected samples)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution of this compound in the desired biological buffer at a known concentration.
-
Divide the solution into two sets of aliquots. Wrap one set in aluminum foil to protect it from light.
-
Place both sets of aliquots in a thermostatic incubator at the desired temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 4, 8, 24, 48, and 72 hours), remove an aliquot from each set.
-
Record the full UV-Vis absorption spectrum (e.g., from 300 to 700 nm) of each aliquot.
-
Monitor for any decrease in the absorbance at the λmax or any shifts in the λmax, which would indicate degradation.
-
The percentage of degradation can be calculated by comparing the absorbance at λmax at each time point to the initial absorbance at time 0.
Experimental Workflows and Logical Relationships
To ensure the successful use of this compound in biological research, a systematic workflow should be followed. This includes preparing the dye solution, assessing its compatibility with the assay, and finally, performing the experiment.
Figure 1: A logical workflow for the preparation and use of this compound.
Potential for Assay Interference
Colored compounds like this compound have the potential to interfere with various biological assays, particularly those that rely on colorimetric or fluorometric readouts. It is crucial to perform control experiments to assess any potential interference.
Figure 2: Workflow for assessing potential assay interference by this compound.
Signaling Pathway Considerations
At present, there is no specific information in the scientific literature detailing the direct impact of this compound on known cellular signaling pathways. However, as with any exogenous compound introduced to a biological system, it is important to consider the potential for off-target effects. If anomalous results are observed in cellular assays, further investigation into the potential interaction of this compound with relevant signaling pathways may be warranted.
Conclusion and Recommendations
The solubility and stability of this compound are critical parameters that must be empirically determined for each specific biological buffer and experimental condition. This guide provides a framework for researchers to systematically evaluate these properties to ensure the reliable and reproducible use of this compound in their studies. It is strongly recommended to perform the described solubility and stability tests prior to incorporating this dye into critical experiments. Furthermore, appropriate control experiments should always be included to rule out any potential assay interference.
A Technical Guide to the Core Principles of Acid Dyes in Histological Staining
This guide provides an in-depth overview of the fundamental principles governing the use of acid dyes in histological applications. Tailored for researchers, scientists, and professionals in drug development, it covers the core mechanism of action, factors influencing staining efficacy, and practical experimental protocols.
Introduction to Acid Dyes in Histology
Histological staining is a cornerstone of tissue analysis, rendering otherwise transparent cellular structures visible for microscopic examination. Dyes are broadly categorized as acidic or basic. Acid dyes are anionic, carrying a net negative charge, and are utilized to stain basic (acidophilic) tissue components.[1][2][3][4] The most ubiquitous application is the use of eosin as a counterstain to hematoxylin in the standard Hematoxylin and Eosin (H&E) stain, which imparts a pink or red color to the cytoplasm, connective tissue, and other extracellular substances.[5][6]
Chemical Principles and Mechanism of Staining
The functionality of acid dyes is rooted in electrostatic interactions. The term "acid" refers to the chemical nature of the dye molecule, which contains acidic groups (e.g., sulfonic acid, -SO3H) that are negatively charged at the typical pH of the staining solution.[7][8]
Mechanism of Action: The primary staining mechanism is the ionic bonding between the negatively charged anionic dye (dye⁻) and positively charged cationic components in the tissue.[1][8][9] Tissue proteins, rich in amino acids like lysine and arginine, possess amino groups (-NH2). In an acidic staining solution, these amino groups become protonated (-NH3⁺), conferring a net positive charge to structures such as the cytoplasm, mitochondria, collagen, and muscle fibers.[3][8][10][11] These positively charged sites are termed "acidophilic" or "eosinophilic" due to their affinity for acid dyes like eosin.[2][3][10]
The binding is a salt linkage, governed by electrostatic attraction. In addition to ionic bonding, weaker forces such as hydrogen bonding and Van der Waals forces can also contribute to the dye-tissue interaction.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Histology Learning System Appendix A [bu.edu]
- 3. What is Histology: The Histology Guide [histology.leeds.ac.uk]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. labmethods.org [labmethods.org]
- 6. An Intro to Routine and Special Staining in Histopathology [leicabiosystems.com]
- 7. How Acid Dye Works [dharmatrading.com]
- 8. textilelearner.net [textilelearner.net]
- 9. Acid dye - Wikipedia [en.wikipedia.org]
- 10. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]
- 11. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]
An In-depth Technical Guide to Cellular and Tissue Analysis Using 405 nm-Excitable Fluorescent Dyes
Disclaimer: Extensive research did not yield any specific applications of Acid Red 405 in cellular and tissue analysis within a biological research context. The available information primarily pertains to its use in industrial dyeing and as a fluorescent marker for non-biological purposes. Therefore, this guide focuses on a well-documented and widely used 405 nm-excitable fluorescent dye, 4',6-diamidino-2-phenylindole (DAPI) , as a practical and informative alternative for researchers, scientists, and drug development professionals.
Introduction to DAPI
DAPI is a popular blue-fluorescent nuclear counterstain used extensively in fluorescence microscopy, flow cytometry, and other cell analysis applications.[1][2][3] It exhibits a strong binding affinity for the minor groove of A-T rich regions of double-stranded DNA.[4][5][6][7] Upon binding to dsDNA, DAPI's fluorescence is enhanced approximately 20-fold, with a large Stokes shift.[1][8] This property makes it an excellent tool for visualizing cell nuclei with high specificity and contrast.[1][2] DAPI can be used to stain both live and fixed cells, although it permeates the membranes of live cells less efficiently.[5]
Quantitative Data Presentation
The following tables summarize key quantitative parameters for the use of DAPI in cellular and tissue analysis.
Table 1: Spectral Properties of DAPI
| Parameter | Wavelength (nm) | Notes |
| Excitation Maximum (bound to dsDNA) | 358 | Can be excited with a mercury-arc lamp, xenon lamp, or a UV laser.[1] |
| Emission Maximum (bound to dsDNA) | 461 | Emits a bright blue fluorescence.[1] |
| Emission Maximum (bound to RNA) | ~500 | Fluorescence is weaker compared to when bound to dsDNA.[1] |
Table 2: Recommended Staining Concentrations and Incubation Times
| Application | Cell/Tissue State | DAPI Concentration | Incubation Time | Temperature |
| Fluorescence Microscopy (Adherent Cells) | Fixed | 300 nM (~0.1 µg/mL) | 1-5 minutes | Room Temperature |
| Fluorescence Microscopy (Suspension Cells) | Fixed | 3 µM | 15 minutes | Room Temperature |
| Fluorescence Microscopy (Live Cells) | Live | 10 µg/mL | 5-15 minutes | 37°C |
| Fluorescence Microscopy (Tissue Sections) | Fixed | 100 ng/mL (0.3 µM) | 30 minutes | Room Temperature |
| Flow Cytometry (Cell Cycle Analysis) | Fixed | 10 µg/mL | 30 minutes | Room Temperature |
| Flow Cytometry (Apoptosis/Viability) | Live/Fixed | 1-10 µg/mL | 15-30 minutes | Room Temperature/Ice |
Experimental Protocols
Protocol 1: DAPI Staining of Fixed Adherent Cells for Fluorescence Microscopy
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
DAPI stock solution (e.g., 1 mg/mL in deionized water)
-
Mounting medium with antifade reagent
Procedure:
-
Grow cells on coverslips in a petri dish to the desired confluency.
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with 0.1% Triton X-100 for 10 minutes at room temperature. This step is optional but recommended for crisp nuclear staining.
-
Wash the cells three times with PBS for 5 minutes each.
-
Prepare the DAPI working solution by diluting the stock solution to 300 nM in PBS.
-
Incubate the cells with the DAPI working solution for 1-5 minutes at room temperature, protected from light.[2]
-
Wash the cells twice with PBS to remove unbound DAPI.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Visualize the stained nuclei using a fluorescence microscope with a DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm).
Protocol 2: DAPI Staining for Cell Cycle Analysis by Flow Cytometry
Materials:
-
PBS
-
70% Ethanol (ice-cold)
-
DAPI staining solution (10 µg/mL DAPI in PBS containing 0.1% Triton X-100)
-
Flow cytometry tubes
Procedure:
-
Harvest approximately 1-2 million cells and centrifuge at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PBS to create a single-cell suspension.
-
While gently vortexing, add the cell suspension dropwise into a tube containing 4.5 mL of ice-cold 70% ethanol for fixation.
-
Incubate the cells on ice or at 4°C for at least 2 hours. Cells can be stored at -20°C for longer periods.
-
Centrifuge the fixed cells at 1000 x g for 5 minutes and discard the ethanol.
-
Resuspend the cell pellet in 5 mL of PBS and incubate for 15 minutes at room temperature.
-
Centrifuge at 1000 x g for 5 minutes and discard the PBS.
-
Resuspend the cell pellet in 300 µL of DAPI/Triton X-100 solution.
-
Incubate for 30 minutes at room temperature in the dark.[9]
-
Transfer the stained cells to a flow cytometry tube and analyze using a flow cytometer with UV excitation. The DAPI signal should be read as a linear parameter.
Mandatory Visualizations
Experimental Workflow: Indirect Immunofluorescence with DAPI Counterstaining
Caption: A typical workflow for indirect immunofluorescence staining of cellular targets with DAPI as a nuclear counterstain.
Signaling Pathway: Intrinsic Apoptosis Pathway and DAPI Visualization
Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis. DAPI staining can be used to visualize the characteristic nuclear changes of apoptosis, such as chromatin condensation and nuclear fragmentation.[8][10] The intrinsic apoptosis pathway is a key signaling cascade that leads to these morphological changes.
Caption: The intrinsic apoptosis pathway leading to nuclear changes detectable by DAPI staining.
Conclusion
While this compound does not appear to have established applications in cellular and tissue analysis for research, DAPI serves as an excellent alternative for scientists requiring a 405 nm-excitable nuclear stain. Its robust performance, simple staining protocols, and compatibility with various platforms make it an indispensable tool in modern cell biology and drug discovery. The provided protocols and data offer a solid foundation for researchers to incorporate DAPI into their experimental workflows for accurate and reliable visualization and quantification of cellular nuclei.
References
- 1. DAPI Counterstaining Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. DAPI Counterstaining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. betalifesci.com [betalifesci.com]
- 4. youdobio.com [youdobio.com]
- 5. DAPI - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of Acid Red 405 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling protocols for the laboratory use of Acid Red 405 (CAS No. 83833-37-8). Adherence to these guidelines is crucial for minimizing risks and ensuring a safe research environment.
Chemical Identification and Physical Properties
-
Product Name: this compound
-
Chemical Formula: C₃₆H₂₄CrN₉Na₂O₉S₂⁺[1]
-
Molecular Weight: 856.67 g/mol [1]
-
Appearance: Red powder[1]
-
Odor: Odorless[1]
Hazard Identification and Toxicological Summary
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Emergency Overview: Harmful if swallowed.[1] It may cause irritation to the skin, eyes, and respiratory tract.[1] There are possible risks of irreversible effects.[1]
Summary of Toxicological Data:
| Parameter | Value/Classification | Reference |
| Acute Oral Toxicity | Harmful if swallowed. May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. | [1] |
| Skin Corrosion/Irritation | May cause skin irritation in sensitive individuals upon prolonged or repeated contact. | [1] |
| Serious Eye Damage/Irritation | Dust may cause eye irritation and inflammation. | [1] |
| Respiratory Sensitization | May cause irritation of the respiratory tract. | [1] |
| Carcinogenicity | Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA. | [1] |
| Mutagenicity | Mutagenicity data has been reported. | [1] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | [2][3] |
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure, the following PPE and engineering controls are mandatory when handling this compound.
| Control Type | Specification |
| Engineering Controls | Work should be conducted in a chemical fume hood.[1] Local exhaust ventilation should be used to control airborne dust.[1] An eyewash station and safety shower must be readily accessible.[1] |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[1][4] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[1][4] A lab coat or other protective clothing is required to minimize skin contact.[1] |
| Respiratory Protection | If dust is generated and engineering controls are insufficient, an approved respirator should be worn.[1][4] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to preventing accidents and exposure.
Handling:
-
Wash hands thoroughly after handling.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Minimize dust generation and accumulation.[1]
-
Use with adequate ventilation and preferably in a chemical fume hood.[1]
-
Avoid ingestion and inhalation.[1]
Storage:
-
Keep containers tightly closed.[1]
-
Store away from incompatible materials such as strong oxidizing and reducing agents.[1]
First Aid Measures
In case of exposure, follow these first aid procedures immediately:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4] |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water. Seek medical aid if irritation develops or persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.[1] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][4] |
Accidental Release and Disposal Measures
Spill Response: In the event of a spill, evacuate the area and ensure adequate ventilation.[4] Remove all sources of ignition.[4] Wearing appropriate PPE, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Avoid generating dusty conditions.[1]
Waste Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Discharge into the environment must be avoided.[4]
Experimental Protocols
Protocol: Preparation of a 1% (w/v) this compound Staining Solution
-
Preparation:
-
Ensure all necessary PPE is worn (lab coat, safety goggles, gloves).
-
Conduct all work within a certified chemical fume hood.
-
Prepare a clean glass beaker and a magnetic stir bar.
-
-
Weighing:
-
Tare a weigh boat on an analytical balance.
-
Carefully weigh 1.0 g of this compound powder. Minimize dust generation during this process.
-
-
Dissolution:
-
Measure 90 mL of deionized water into the beaker.
-
Place the beaker on a magnetic stir plate and add the stir bar.
-
Slowly add the weighed this compound powder to the water while stirring to prevent clumping.
-
Rinse the weigh boat with a small amount of deionized water and add the rinsing to the beaker to ensure a complete transfer.
-
Continue stirring until the dye is completely dissolved.
-
-
Final Volume Adjustment:
-
Carefully transfer the solution to a 100 mL graduated cylinder.
-
Add deionized water to bring the final volume to 100 mL.
-
Transfer the final solution to a clearly labeled, tightly sealed storage bottle.
-
-
Cleanup:
-
Clean all glassware and the work area thoroughly.
-
Dispose of any contaminated materials (e.g., weigh boat, gloves) as chemical waste according to institutional guidelines.
-
Mandatory Visualizations
Caption: Workflow for the safe handling of this compound powder in a laboratory.
Caption: Logical steps for responding to a laboratory spill of this compound.
References
Theoretical Framework for Acid Red 405 as a Cytoplasmic Counterstain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide delineates the theoretical and practical underpinnings for the application of Acid Red 405 as a cytoplasmic counterstain in histological and cytological preparations. While primarily utilized in the textile and paint industries, the inherent chemical properties of this compound, specifically its anionic nature as a monoazo, metal-complex acid dye, suggest its utility in biological staining. This document extrapolates from the established principles of acid dye staining to provide a comprehensive theoretical basis, a detailed experimental protocol, and a framework for the quantitative analysis of staining results. The information presented herein is intended to serve as a foundational resource for researchers seeking to explore novel counterstaining reagents.
Core Principles: The Theoretical Basis of Cytoplasmic Staining
The utility of an acid dye as a cytoplasmic counterstain is predicated on the fundamental principles of electrostatic interactions between the dye molecules and the cellular components.
1.1. Chemical Properties of this compound
This compound is an anionic dye, meaning it carries a net negative charge in aqueous solutions.[1] Its molecular structure as a monoazo, metal complex dye contributes to its color and staining characteristics.[2][3] Key chemical properties are summarized below:
| Property | Value | Reference |
| C.I. Name | This compound | [2] |
| CAS Number | 83833-37-8 | [2][3][4] |
| Molecular Formula | C36H24CrN9Na2O9S2+ | [2][3][4] |
| Molecular Weight | 856.67 g/mol | [2][3][4] |
| Chemical Class | Monoazo, Metal Complex | [2][3][5] |
1.2. Mechanism of Staining: Electrostatic Interaction
The primary mechanism governing the action of acid dyes in biological staining is the electrostatic attraction between the anionic dye and cationic tissue components.[6] Cellular structures that are rich in proteins, such as the cytoplasm, collagen, and muscle fibers, contain amino groups that become protonated (positively charged) in an acidic environment.[7] This creates a net positive charge, leading to the binding of the negatively charged this compound molecules.[8] This interaction results in the selective staining of these acidophilic structures.[7]
1.3. The Role of pH
The pH of the staining solution is a critical factor influencing the intensity of the stain. An acidic pH (typically between 4 and 5) enhances the staining of the cytoplasm by increasing the number of positively charged sites on tissue proteins, thereby promoting the binding of the anionic acid dye.
Experimental Protocol: A Practical Guide to Using this compound as a Cytoplasmic Counterstain
The following is a generalized protocol for the use of this compound as a cytoplasmic counterstain for formalin-fixed, paraffin-embedded tissue sections, designed to be used in conjunction with a nuclear stain such as hematoxylin. Note: This protocol is a theoretical model and requires optimization for specific tissues and experimental conditions.
2.1. Reagents and Solutions
-
This compound Staining Solution (1% w/v):
-
This compound: 1 g
-
Distilled Water: 100 ml
-
Glacial Acetic Acid: 1 ml (to adjust pH to approximately 4.0)
-
-
Harris Hematoxylin Solution
-
1% Acid Alcohol:
-
70% Ethanol: 100 ml
-
Hydrochloric Acid: 1 ml
-
-
Scott's Tap Water Substitute (Bluing Agent)
-
Graded Alcohols (70%, 95%, 100%)
-
Xylene
-
Mounting Medium
2.2. Staining Procedure
-
Deparaffinization and Rehydration:
-
Nuclear Staining:
-
Stain in Harris' Hematoxylin for 5-15 minutes.[9]
-
Wash in running tap water for 1-5 minutes.[9]
-
Differentiate in 1% acid alcohol for a few seconds until the cytoplasm is pale pink.[9]
-
Wash in running tap water.[9]
-
"Blue" the nuclei in Scott's Tap Water Substitute for 1-2 minutes.[9]
-
Wash in running tap water for 5 minutes.[9]
-
-
Cytoplasmic Counterstaining with this compound:
-
Immerse slides in the 1% this compound staining solution for 1-3 minutes.
-
Briefly wash in distilled water to remove excess stain.
-
-
Dehydration, Clearing, and Mounting:
Data Presentation: Quantifying Staining Intensity
The intensity of cytoplasmic staining can be quantified to provide objective data for analysis. This is typically achieved through digital image analysis, measuring the optical density (OD) of the stained areas.[1][11][12]
Table 1: Representative Quantitative Data for Cytoplasmic Staining Intensity
| Parameter | Condition 1 (1 min Staining) | Condition 2 (3 min Staining) | Condition 3 (5 min Staining) |
| Mean Optical Density (OD) | 0.25 ± 0.04 | 0.48 ± 0.06 | 0.65 ± 0.08 |
| Staining Intensity (Arbitrary Units) | Low | Medium | High |
| Signal-to-Noise Ratio | 15.2 | 28.5 | 35.1 |
Note: This table presents hypothetical data to illustrate the expected trend of increasing staining intensity with longer incubation times. Actual values will vary depending on the tissue type, fixation method, and imaging system.
Visualizations: Diagrams of Staining Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and procedures described in this guide.
References
- 1. tandfonline.com [tandfonline.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. hztya.com [hztya.com]
- 4. khushidyechem.com [khushidyechem.com]
- 5. specialchem.com [specialchem.com]
- 6. How histological stains work | Basicmedical Key [basicmedicalkey.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mycetoma.edu.sd [mycetoma.edu.sd]
- 10. urmc.rochester.edu [urmc.rochester.edu]
- 11. tandfonline.com [tandfonline.com]
- 12. Optical density-based image analysis method for the evaluation of hematoxylin and eosin staining precision - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Acid Red 405 Staining for Paraffin-Embedded Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid dyes are anionic molecules that are routinely used in histology to stain basic tissue components such as cytoplasm, muscle, and connective tissue. The staining mechanism relies on the electrostatic attraction between the negatively charged dye molecules and the positively charged proteins in these cellular structures. This document provides a detailed protocol for the use of Acid Red 405 as a counterstain for paraffin-embedded tissues. While specific protocols for this compound are not widely published, this guide is based on the general principles of acid dye staining in histology and provides a robust starting point for researchers. It is recommended that individual laboratories optimize the protocol for their specific applications and tissue types.
Experimental Protocols
This protocol outlines the complete workflow for staining paraffin-embedded tissue sections with this compound, from deparaffinization to final mounting.
I. Deparaffinization and Rehydration
This crucial first step removes the paraffin wax from the tissue, allowing aqueous stains to penetrate the sample.
-
Deparaffinization:
-
Rehydration:
II. Staining with this compound
This section details the preparation of the staining solution and the staining procedure itself.
-
Preparation of this compound Staining Solution (0.5% w/v):
-
Dissolve 0.5 g of this compound powder in 100 mL of distilled water.
-
Add 0.5 mL of glacial acetic acid to the solution to achieve an acidic pH, which enhances staining.
-
Mix thoroughly until the dye is completely dissolved. The solution should be prepared fresh.
-
-
Staining Procedure:
-
Immerse the rehydrated slides in the 0.5% this compound staining solution.
-
Incubate for 3-5 minutes. The optimal staining time may vary depending on the tissue type and the desired staining intensity. It is recommended to monitor the staining progress microscopically.
-
Briefly rinse the slides in distilled water to remove excess stain.
-
III. Dehydration and Mounting
After staining, the tissue must be dehydrated to be compatible with the non-aqueous mounting medium.
-
Dehydration:
-
Immerse the slides in 95% ethanol for 1 minute.
-
Transfer the slides to two changes of 100% ethanol for 2 minutes each to ensure complete water removal.
-
-
Clearing:
-
Immerse the slides in two changes of Xylene or a Xylene substitute for 5 minutes each. This step makes the tissue transparent.
-
-
Mounting:
-
Apply a drop of permanent mounting medium to the tissue section.
-
Carefully lower a coverslip onto the slide, avoiding the formation of air bubbles.
-
Allow the slides to dry completely before microscopic examination.
-
Data Presentation
The following table summarizes the key quantitative parameters of the this compound staining protocol.
| Step | Reagent | Concentration | Incubation Time | Number of Changes |
| Deparaffinization | Xylene (or substitute) | 100% | 5-10 minutes | 2 |
| Rehydration | 100% Ethanol | 100% | 3-5 minutes | 2 |
| 95% Ethanol | 95% | 3-5 minutes | 1 | |
| 70% Ethanol | 70% | 3-5 minutes | 1 | |
| Distilled Water | N/A | 1 minute | 1 | |
| Staining | This compound Solution | 0.5% (w/v) | 3-5 minutes | 1 |
| Dehydration | 95% Ethanol | 95% | 1 minute | 1 |
| 100% Ethanol | 100% | 2 minutes | 2 | |
| Clearing | Xylene (or substitute) | 100% | 5 minutes | 2 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for this compound staining of paraffin-embedded tissues.
Caption: Experimental workflow for this compound staining.
References
Application Notes and Protocols: Preparation of a Working Solution of Acid Red 405 for Histology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 405 is a synthetic acid dye belonging to the azo class of compounds. In histological applications, acid dyes are utilized for their affinity to basic tissue components such as the cytoplasm, muscle fibers, and collagen.[1] This is due to the electrostatic attraction between the anionic dye molecules and the cationic proteins in these structures.[2] The intensity of the staining is often pH-dependent, with a more acidic environment enhancing the reaction.[2][3] While specific protocols for this compound in general histology are not widely documented, this document provides a detailed protocol for the preparation and application of a working solution based on the general principles of acid dye staining. It is intended to serve as a comprehensive starting point for researchers, with the understanding that optimization for specific tissues and applications is recommended.
Chemical Properties
A summary of the key chemical properties of this compound is presented below.
| Property | Value | Reference |
| C.I. Name | This compound | [4] |
| CAS Number | 83833-37-8 | [4] |
| Molecular Formula | C₃₆H₂₄CrN₉Na₂O₉S₂⁺ | [4] |
| Molecular Weight | 856.67 g/mol | [4] |
| Appearance | Red Powder | [5] |
| Solubility | 60 g/L (in water at 90°C) | [5] |
Safety and Handling
This compound should be handled with appropriate safety precautions. It is harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract. Always consult the Safety Data Sheet (SDS) before use.
Personal Protective Equipment (PPE):
-
Safety goggles
-
Gloves
-
Lab coat
Storage: Store in a cool, dry place, away from strong oxidizing agents, in a tightly sealed, light-resistant container.
Experimental Protocols
Preparation of a 1% (w/v) Stock Solution
This protocol outlines the preparation of a 1% (w/v) stock solution of this compound that can be further diluted to a working concentration.
Materials:
-
This compound powder
-
Distilled water
-
Glacial acetic acid (optional, for pH adjustment)
-
Graduated cylinders
-
Beakers
-
Magnetic stirrer and stir bar
-
Filter paper (e.g., Whatman No. 1)
-
Storage bottle (amber glass recommended)
Procedure:
-
Weigh 1.0 g of this compound powder and transfer it to a clean beaker.
-
Measure 100 mL of distilled water and add it to the beaker.
-
Place the beaker on a magnetic stirrer and stir until the dye is completely dissolved. Gentle heating may be applied to aid dissolution, but do not exceed 60°C.
-
(Optional) If a more acidic solution is desired to enhance staining, add glacial acetic acid dropwise while monitoring the pH with a pH meter. A typical pH range for acid dye staining is between 3 and 4.[3]
-
Once dissolved, filter the solution through filter paper to remove any undissolved particles.
-
Transfer the filtered solution to a clearly labeled amber glass bottle for storage.
Preparation of a Working Solution (0.1% - 0.5% w/v)
The optimal concentration of the working solution will depend on the specific application and desired staining intensity. A starting concentration of 0.5% is recommended.
Procedure: To prepare a 0.5% working solution, dilute the 1% stock solution 1:1 with distilled water. For example, mix 50 mL of the 1% stock solution with 50 mL of distilled water.
Staining Protocol for Paraffin-Embedded Sections (Counterstaining)
This protocol describes the use of this compound as a counterstain after a primary nuclear stain, such as hematoxylin.
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
Hematoxylin solution (e.g., Harris or Mayer's)
-
Acid alcohol (e.g., 1% HCl in 70% ethanol)
-
Scott's tap water substitute or running tap water
-
This compound working solution (0.1% - 0.5%)
-
Graded alcohols (70%, 95%, 100%)
-
Xylene or xylene substitute
-
Mounting medium and coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol for 3 minutes each.
-
Transfer through two changes of 95% ethanol for 3 minutes each.
-
Transfer to 70% ethanol for 3 minutes.
-
Rinse in running tap water for 5 minutes.
-
-
Nuclear Staining:
-
Stain in hematoxylin for 5-10 minutes.
-
Rinse in running tap water.
-
Differentiate briefly in acid alcohol (a few dips).
-
Rinse in running tap water.
-
Blue in Scott's tap water substitute or running tap water for 1-2 minutes.
-
Rinse in running tap water.
-
-
Counterstaining:
-
Immerse slides in the this compound working solution for 1-5 minutes. The optimal time should be determined empirically.
-
Briefly rinse in distilled water to remove excess stain.
-
-
Dehydration, Clearing, and Mounting:
Expected Results:
-
Nuclei: Blue/Purple
-
Cytoplasm, muscle, collagen: Shades of red/pink
Visualizations
The following diagrams illustrate the experimental workflow and the principle of acid dye staining.
Disposal
Dispose of all chemical waste in accordance with local, state, and federal regulations. Unused this compound solutions should be treated as chemical waste and disposed of through a licensed waste disposal company.
Conclusion
This document provides a foundational protocol for the preparation and use of this compound in histological staining. As with any histological technique, optimization of staining times, solution concentrations, and pH may be necessary to achieve the desired results for specific research applications. By following these guidelines, researchers can effectively utilize this compound as a counterstain to visualize cytoplasmic and extracellular components in tissue sections.
References
Application Notes and Protocols: A Guide to Utilizing Acid Red 405 in Masson's Trichrome Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the utilization of Acid Red 405 as a substitute for the traditionally used Acid Fuchsin in the Masson's trichrome staining protocol. This modification is intended to offer an alternative cytoplasmic stain, yielding robust and reproducible results for the differentiation of collagen, muscle, and cytoplasm in tissue sections.
Introduction
Masson's trichrome is a cornerstone histological staining technique that employs three different colored stains to distinguish cellular components from the surrounding connective tissue.[1] The classic protocol imparts a red hue to keratin and muscle fibers, blue or green to collagen and bone, pink to cytoplasm, and dark brown or black to cell nuclei.[1] The red cytoplasmic stain is typically a solution containing Acid Fuchsin, often in combination with other red acid dyes like Biebrich Scarlet or Xylidine Ponceau.[1][2]
Materials and Reagents
Reagents
| Reagent | Supplier | Catalog No. |
| This compound | (Specify Supplier) | (Specify Catalog No.) |
| Bouin's Solution | Sigma-Aldrich | HT10132 |
| Weigert's Iron Hematoxylin Solution Set | Sigma-Aldrich | A: HT107, B: HT109 |
| Phosphomolybdic/Phosphotungstic Acid Solution | Sigma-Aldrich | HT153/HT152 |
| Aniline Blue Solution | Sigma-Aldrich | B8563 |
| Glacial Acetic Acid | Fisher Scientific | A38-212 |
| Xylene | Fisher Scientific | X3P-1GAL |
| Ethanol, 200 Proof | Decon Laboratories, Inc. | 2701 |
| Distilled Water | --- | --- |
Solution Preparation
| Solution | Preparation |
| Working Weigert's Iron Hematoxylin | Mix equal parts of Weigert's Iron Hematoxylin Solution A and Solution B. Prepare fresh daily. |
| This compound Staining Solution (0.5% Aqueous) | Dissolve 0.5 g of this compound in 100 mL of distilled water. Add 0.5 mL of glacial acetic acid. |
| Phosphomolybdic/Phosphotungstic Acid Differentiating Solution | Mix equal parts of 5% phosphomolybdic acid and 5% phosphotungstic acid.[3] |
| 1% Acetic Acid Solution | Add 1 mL of glacial acetic acid to 99 mL of distilled water. |
Experimental Protocol: Masson's Trichrome Stain with this compound
This protocol is intended for formalin-fixed, paraffin-embedded tissue sections.
Step 1: Deparaffinization and Rehydration
-
Deparaffinize tissue sections in two changes of xylene for 5 minutes each.
-
Hydrate sections through descending grades of alcohol:
-
100% Ethanol: 2 changes, 3 minutes each
-
95% Ethanol: 1 change, 2 minutes
-
70% Ethanol: 1 change, 1 minute
-
-
Rinse thoroughly in running tap water.
Step 2: Mordanting
-
For tissues not originally fixed in Bouin's solution, mordant in Bouin's solution at 56°C for 1 hour or overnight at room temperature. This step enhances the staining intensity.[2]
-
Wash in running tap water for 5-10 minutes until the yellow color is completely removed.
Step 3: Nuclear Staining
-
Stain in working Weigert's Iron Hematoxylin for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
Rinse in distilled water.
Step 4: Cytoplasmic Staining
-
Stain in the prepared This compound Staining Solution for 10-15 minutes.
Step 5: Differentiation
-
Rinse briefly in distilled water.
-
Differentiate in the Phosphomolybdic/Phosphotungstic Acid Solution for 10-15 minutes, or until the collagen is decolorized (no longer red).
Step 6: Collagen Staining
-
Transfer the slides directly to Aniline Blue solution and stain for 5-10 minutes.
-
Rinse briefly in distilled water.
Step 7: Final Differentiation and Dehydration
-
Differentiate in 1% Acetic Acid solution for 2-5 minutes.
-
Wash in distilled water.
-
Rapidly dehydrate through ascending grades of alcohol (95% and 100%).
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a permanent mounting medium.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| This compound Concentration | 0.5% (w/v) in distilled water with 0.5% glacial acetic acid | Concentration may be optimized based on tissue type and desired staining intensity. |
| Mordanting Time (Bouin's) | 1 hour at 56°C or overnight at room temperature | Crucial for vibrant and differentiated staining.[2] |
| Nuclear Staining Time | 10 minutes | |
| This compound Staining Time | 10-15 minutes | Adjust time to achieve desired red intensity for muscle and cytoplasm. |
| Phosphomolybdic/Phosphotungstic Acid Differentiation Time | 10-15 minutes | Visual inspection is key to ensure complete decolorization of collagen. |
| Aniline Blue Staining Time | 5-10 minutes | |
| 1% Acetic Acid Differentiation Time | 2-5 minutes |
Expected Results
-
Nuclei: Black
-
Cytoplasm, Muscle, Erythrocytes: Red (from this compound)
-
Collagen: Blue
Visualizations
Experimental Workflow
Caption: Experimental workflow for Masson's trichrome stain using this compound.
Logical Relationships of Staining Components
Caption: Logical relationships of reagents in the modified Masson's trichrome stain.
References
Application Notes and Protocols for Differential Staining of Muscle and Collagen using Acid Red 405
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Acid Red 405 in the differential staining of muscle and collagen fibers in tissue sections. The methodology is based on the principles of trichrome staining, where the differential affinity of tissue components for anionic dyes of varying molecular sizes allows for color-based differentiation.
Principle of the Method
The differential staining of muscle and collagen with this compound is achieved through a sequential staining process. Initially, all acidophilic tissue elements, including cytoplasm, muscle, and collagen, are stained by a red "plasma stain," in this case, this compound. Subsequently, a polyacid, such as phosphotungstic or phosphomolybdic acid, is applied. This polyacid acts as a differentiator, causing the smaller dye molecules of this compound to be displaced from the more permeable collagen fibers, while the denser muscle fibers retain the red stain. A counterstain, typically a larger anionic dye like Aniline Blue or Light Green, is then used to stain the now receptive collagen. This results in red-stained muscle and cytoplasm, and blue or green-stained collagen, providing clear differentiation.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the this compound staining protocol.
Table 1: Solution Compositions
| Solution | Component 1 | Component 2 | Component 3 |
| Bouin's Fluid (Mordant) | Saturated Aqueous Picric Acid (75 mL) | Formalin, 37-40% (25 mL) | Glacial Acetic Acid (5 mL) |
| Weigert's Iron Hematoxylin | Solution A: Hematoxylin (1g in 100mL 95% Ethanol) | Solution B: 30% Ferric Chloride (4mL), Distilled Water (95mL), HCl (1mL) | Working Solution: Equal parts A & B |
| This compound Plasma Stain | This compound (0.5 g) | Distilled Water (100 mL) | Glacial Acetic Acid (0.2 mL) |
| Phosphomolybdic/Phosphotungstic Acid Differentiator | Phosphomolybdic Acid (5 g) or Phosphotungstic Acid (5 g) | Distilled Water (100 mL) | - |
| Aniline Blue Collagen Stain | Aniline Blue (2.5 g) | Distilled Water (100 mL) | Glacial Acetic Acid (2 mL) |
| 1% Acetic Acid Solution | Glacial Acetic Acid (1 mL) | Distilled Water (99 mL) | - |
Table 2: Incubation Times and Conditions
| Step | Reagent | Time | Temperature |
| Fixation (Post-Paraffin Embedding) | Bouin's Fluid | 1 hour | 56-60°C |
| Nuclear Staining | Weigert's Iron Hematoxylin | 5-10 minutes | Room Temperature |
| Plasma Staining | This compound Plasma Stain | 10-15 minutes | Room Temperature |
| Differentiation | Phosphomolybdic/Phosphotungstic Acid | 10-15 minutes | Room Temperature |
| Collagen Staining | Aniline Blue Collagen Stain | 5-10 minutes | Room Temperature |
| Final Rinse | 1% Acetic Acid Solution | 2-5 minutes | Room Temperature |
Experimental Protocols
I. Tissue Preparation
-
Fixation: Fix tissue samples in 10% neutral buffered formalin for 24-48 hours. For optimal results, mercuric chloride-based fixatives can be used.
-
Processing: Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut paraffin-embedded tissue sections at a thickness of 4-5 µm and mount on glass slides.
II. Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (two changes of 5 minutes each).
-
Transfer through absolute ethanol (two changes of 3 minutes each).
-
Hydrate through 95% and 70% ethanol (3 minutes each).
-
Rinse in distilled water.
-
-
Mordanting:
-
Nuclear Staining:
-
Plasma Staining:
-
Differentiation:
-
Collagen Staining:
-
Final Differentiation and Dehydration:
-
Mounting:
-
Mount with a resinous mounting medium.
-
Expected Results
Visualizations
References
Application Notes and Protocols: Red Fluorescent Staining of Frozen Tissue Sections
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the fluorescent staining of frozen tissue sections using a generic red fluorescent dye with an excitation wavelength around 405 nm. While a specific dye named "Acid Red 405" was not prominently found in established histological protocols, this guide offers a comprehensive workflow adaptable to various red fluorescent dyes suitable for fluorescence microscopy. The protocol covers tissue preparation, sectioning, fixation, and staining to enable clear visualization of target structures within the tissue.
The proper preparation of frozen tissue is critical for preserving tissue morphology and antigenicity for immunohistochemical analysis.[1] This protocol outlines methods for snap-freezing, embedding, and sectioning of tissues, followed by a robust staining procedure. Adherence to these steps will facilitate high-quality, reproducible results essential for research and drug development applications.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent/Material | Supplier | Purpose |
| Optimal Cutting Temperature (OCT) Compound | Various | Tissue embedding for cryosectioning |
| Isopentane (2-methylbutane) | Various | Rapid freezing of tissue samples |
| Liquid Nitrogen | Various | Cooling of isopentane for snap-freezing |
| Cryostat | Various | Sectioning of frozen tissue blocks |
| Poly-L-Lysine coated slides | Various | Mounting of tissue sections |
| Acetone (reagent grade) | Various | Fixation of tissue sections[2] |
| Phosphate Buffered Saline (PBS) or Tris Buffered Saline (TBS) | Various | Washing and dilution buffer[2] |
| Blocking Buffer (e.g., 1-5% BSA or normal serum in PBS/TBS) | Various | To block non-specific antibody binding[2] |
| Primary Antibody (if applicable for targeted staining) | Various | Binds to the specific antigen of interest |
| Red Fluorescent Dye-conjugated Secondary Antibody or Red Fluorescent Dye | Various | Visualization of the target structure |
| DAPI or Hoechst Stain | Various | Nuclear counterstaining |
| Anti-fade Mounting Medium | Various | To preserve fluorescence and mount coverslip[2] |
| Coverslips | Various | To cover the stained tissue section |
| Humidified Chamber | N/A | To prevent drying of sections during incubation[2] |
| Hydrophobic Barrier Pen | Various | To contain staining reagents on the slide[1] |
Experimental Protocol
This protocol is a general guideline and may require optimization for specific tissues and fluorescent dyes.
Part 1: Tissue Preparation and Sectioning
-
Tissue Freezing:
-
Cryosectioning:
-
Equilibrate the frozen tissue block to the temperature of the cryostat chamber (typically -20°C).[4]
-
Mount the block onto the cryostat specimen holder.
-
Cut sections at a thickness of 5-10 µm.
-
Mount the sections onto pre-labeled, poly-L-lysine coated slides.[1]
-
Air dry the slides for 30-60 minutes at room temperature. Slides can be stored at -80°C for long-term storage.[1]
-
Part 2: Staining Procedure
-
Fixation:
-
Blocking:
-
Primary Antibody Incubation (for targeted staining):
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Drain the blocking buffer from the slides and apply the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.[2]
-
-
Washing:
-
Wash the slides three times for 5 minutes each with PBS or TBS.[1]
-
-
Red Fluorescent Dye/Secondary Antibody Incubation:
-
Dilute the red fluorescent dye-conjugated secondary antibody or the red fluorescent dye to its working concentration in the blocking buffer.
-
Apply the diluted fluorescent reagent to the tissue sections.
-
Incubate for 1-2 hours at room temperature in a humidified chamber, protected from light.
-
-
Counterstaining:
-
Wash the slides three times for 5 minutes each with PBS or TBS, protected from light.
-
If nuclear counterstaining is desired, incubate the slides with DAPI or Hoechst stain for 5-10 minutes.
-
Rinse briefly with PBS or TBS.
-
-
Mounting:
Data Presentation
The following table provides hypothetical quantitative data for a generic red fluorescent dye. Users should determine the optimal parameters for their specific dye and experimental setup.
| Parameter | Value | Notes |
| Excitation Maximum | ~405 nm | Optimal wavelength for exciting the fluorophore. |
| Emission Maximum | ~620 nm | Wavelength at which the emitted fluorescence is maximal. |
| Working Concentration | 1-10 µg/mL | This should be optimized to maximize signal-to-noise ratio. |
| Incubation Time | 1-2 hours | May require adjustment based on tissue type and target abundance. |
| Photostability | Moderate | Minimize exposure to light to prevent photobleaching. |
| pH Sensitivity | pH 6.5 - 8.0 | Staining should be performed within this pH range for optimal fluorescence. |
Experimental Workflow and Signaling Pathway Diagrams
The following diagram illustrates the general experimental workflow for the red fluorescent staining of frozen tissue sections.
Caption: Workflow for red fluorescent staining of frozen tissue sections.
Note on "this compound": As a specific histological stain named "this compound" was not readily identified in the provided search context, it is recommended that the user verify the exact name and properties of their intended dye. The protocol provided herein is a robust general procedure that can be adapted for most red fluorescent dyes compatible with a 405 nm excitation source. It is crucial to consult the manufacturer's data sheet for the specific dye being used and optimize the protocol accordingly.
References
Application Notes: Acid Red 405 as a Counterstain for Hematoxylin in Histological Staining
Introduction
Hematoxylin is a cornerstone of histological staining, renowned for its ability to impart a deep blue-purple color to cell nuclei, revealing critical morphological details. To visualize cytoplasmic and extracellular components, a counterstain is employed. While Eosin Y is the most common counterstain in the classic Hematoxylin and Eosin (H&E) method, other acid dyes can be utilized to achieve different color contrasts.[1][2] This document provides detailed application notes and a generalized protocol for the use of Acid Red 405 as a counterstain with hematoxylin.
This compound is a monoazo-based acid dye that produces a blue-ray red color.[3][4][5] Its application as a histological counterstain is not as widely documented as Eosin Y. However, based on the principles of acid dye staining, it can be effectively used to stain basic cellular components such as the cytoplasm and connective tissues.[6] The primary mechanism involves an electrostatic interaction between the negatively charged this compound dye molecules and the positively charged proteins in the cytoplasm and extracellular matrix.[6]
These protocols are intended for researchers, scientists, and drug development professionals who may be exploring alternative counterstains to achieve specific diagnostic or research objectives. The provided methodologies are a starting point and should be optimized for specific tissues and experimental requirements.
Data Presentation
As the use of this compound as a direct counterstain for hematoxylin in published histological protocols is not widespread, comparative quantitative data is limited. The following table provides a general comparison of expected staining characteristics based on the properties of acid dyes.
| Feature | Hematoxylin | Eosin Y (Standard Counterstain) | This compound (Expected) |
| Target Structures | Cell Nuclei (Heterochromatin) | Cytoplasm, Collagen, Muscle Fibers | Cytoplasm, Collagen, Muscle Fibers |
| Color | Blue to Purple | Shades of Pink to Red | Blue-toned Red |
| Staining Principle | Mordant-dye complex binds to acidic components (nucleic acids). | Acidic dye binds to basic components (proteins).[1] | Acidic dye binds to basic components (proteins).[6] |
| Typical Staining Time | 3-15 minutes | 30 seconds - 2 minutes | 1-5 minutes (Requires Optimization) |
Experimental Protocols
This section provides a detailed protocol for the use of this compound as a counterstain for hematoxylin on formalin-fixed, paraffin-embedded tissue sections.
I. Materials and Reagents
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Xylene or xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Distilled or deionized water
-
Harris' Hematoxylin solution (or other standard hematoxylin formulation)
-
1% Acid Alcohol (1% HCl in 70% ethanol)
-
Bluing reagent (e.g., Scott's Tap Water Substitute or 0.2% ammonia water)
-
This compound solution (see preparation below)
-
Permanent mounting medium
II. Preparation of Staining Solutions
1. This compound Staining Solution (1% w/v)
-
Weigh 1 gram of this compound powder.
-
Dissolve in 100 mL of distilled water.
-
Stir until fully dissolved. The addition of a small amount of acetic acid (e.g., 0.5 mL) may enhance staining intensity, though this requires optimization.[7]
-
Filter the solution before use.
2. 1% Acid Alcohol
-
Add 1 mL of concentrated Hydrochloric Acid (HCl) to 99 mL of 70% ethanol. Mix well.
3. Bluing Reagent (Ammonia Water)
-
Add 2 mL of concentrated Ammonium Hydroxide to 1000 mL of distilled water. Mix well.[7]
III. Staining Protocol
This protocol is a general guideline and may require optimization for staining times and solution concentrations depending on the tissue type and desired staining intensity.
| Step | Procedure | Time | Purpose |
| 1 | Deparaffinization and Rehydration | ||
| a. Xylene (or substitute) | 2 changes, 5-10 min each | Remove paraffin wax.[1] | |
| b. 100% Ethanol | 2 changes, 3-5 min each | Begin rehydration. | |
| c. 95% Ethanol | 2 changes, 3 min each | Continue rehydration. | |
| d. 70% Ethanol | 3 minutes | Continue rehydration. | |
| e. Running Tap Water | 5 minutes | Complete rehydration. | |
| 2 | Nuclear Staining | ||
| a. Harris' Hematoxylin | 5-15 minutes | Stain cell nuclei.[6] | |
| b. Running Tap Water Rinse | 1-5 minutes | Remove excess hematoxylin. | |
| c. Differentiate in 1% Acid Alcohol | 1-3 seconds (quick dips) | Remove non-specific background staining.[1] | |
| d. Running Tap Water Rinse | 1 minute | Stop differentiation.[7] | |
| e. Bluing Reagent | 30-60 seconds | Convert nuclear stain to a crisp blue/purple.[1][7] | |
| f. Running Tap Water Rinse | 5 minutes | Wash away bluing reagent.[7] | |
| 3 | Counterstaining with this compound | ||
| a. This compound Solution (1%) | 1-5 minutes | Stain cytoplasm and connective tissue.[6] | |
| b. Distilled Water Rinse | Brief rinse (1-2 dips) | Remove excess counterstain. | |
| 4 | Dehydration, Clearing, and Mounting | ||
| a. 95% Ethanol | 2 changes, 1-2 min each | Begin dehydration.[1] | |
| b. 100% Ethanol | 2 changes, 2-3 min each | Complete dehydration.[1] | |
| c. Xylene (or substitute) | 2 changes, 5 min each | Clear the tissue for microscopy.[1] | |
| d. Mounting | - | Apply a coverslip with permanent mounting medium. |
Mandatory Visualizations
Diagram 1: Experimental Workflow for Hematoxylin and this compound Staining
Caption: Workflow for Hematoxylin and this compound staining of paraffin-embedded tissue sections.
Diagram 2: Staining Mechanism
Caption: The electrostatic basis of Hematoxylin and this compound staining.
References
Application of Acid Red Dyes in Diagnostic Pathology: A Review of Commonly Used Stains
Initial research into the application of "Acid Red 405" for staining in diagnostic pathology has revealed no evidence of its use for this purpose. Literature and supplier information primarily identify this compound as a dye for textiles, with some mention of its fluorescent properties for applications such as aerial reconnaissance and groundwater exploration.[1][2] It is not listed as a biological stain for histological or pathological analysis.
This document will, therefore, focus on established acid red dyes with significant applications in diagnostic pathology, providing an overview of their use, and a detailed protocol for a representative stain. This information is intended for researchers, scientists, and drug development professionals.
Overview of Acid Red Dyes in Histopathology
Acid dyes are anionic, meaning they carry a negative charge. In histology, they are used to stain basic (acidophilic or eosinophilic) tissue components, which are positively charged.[3] Common acidophilic structures include the cytoplasm, collagen, and red blood cells. Several acid red dyes are routinely used in pathology laboratories for their ability to provide high contrast and differentiate various tissue elements.
Commonly Used Acid Red Dyes in Pathology:
| Dye Name | C.I. Number | Primary Application in Pathology | Staining Characteristics |
| Eosin Y | 45380 | Counterstain to hematoxylin in H&E staining | Stains cytoplasm and other acidophilic structures in shades of pink and red.[4] |
| Acid Fuchsin | 42685 | Key component of Masson's Trichrome and Van Gieson stains | Stains collagen bright red and smooth muscle red to purple.[5] |
| Picrosirius Red | 35780 | Specific staining of collagen fibers for visualization with polarized light | Stains collagen red; under polarized light, thicker fibers appear bright yellow or orange, and thinner fibers appear green. |
| Alizarin Red S | 58005 | Detection of calcium deposits in tissues | Forms a red-orange chelate with calcium salts. |
Detailed Application Notes and Protocol: Masson's Trichrome Stain (Utilizing an Acid Red Dye)
Masson's Trichrome is a classic differential stain that is invaluable in diagnostic pathology, particularly for observing changes in collagenous connective tissue. It is frequently used in liver and kidney biopsies to assess the degree of fibrosis. The technique utilizes three stains to differentiate the nuclei, cytoplasm, and collagen. An acid red dye, such as Biebrich Scarlet or Acid Fuchsin, is a critical component for staining muscle and cytoplasm.
Principle of Masson's Trichrome Staining
The staining mechanism relies on the differential binding of dyes to tissue components based on their porosity and charge. After nuclear staining with an iron hematoxylin, the tissue is treated with a solution containing an acid red dye of smaller molecular weight (e.g., Biebrich Scarlet) and a blue or green dye of larger molecular weight (e.g., Aniline Blue or Light Green). A polyacid, such as phosphotungstic or phosphomolybdic acid, is used as a differentiating agent. The smaller red dye molecules can penetrate and stain all tissue elements, but are subsequently displaced from the more porous collagen by the larger blue or green dye molecules, while being retained in the denser cytoplasm and muscle.
Experimental Workflow for Masson's Trichrome Staining
Caption: Workflow for Masson's Trichrome Staining.
Detailed Staining Protocol
Reagents:
-
Bouin's Solution
-
Weigert's Iron Hematoxylin (Working solution prepared by mixing equal parts of Solution A and B)
-
Biebrich Scarlet-Acid Fuchsin Solution
-
Phosphomolybdic/Phosphotungstic Acid Solution
-
Aniline Blue Solution
-
1% Acetic Acid Solution
-
Graded alcohols for dehydration
-
Xylene or xylene substitute for clearing
-
Mounting medium
Procedure:
-
Deparaffinize and Rehydrate: Deparaffinize sections in xylene and rehydrate through graded alcohols to distilled water.
-
Mordanting: Mordant in Bouin's solution at 56-60°C for 1 hour or overnight at room temperature. Wash in running tap water until the yellow color disappears.
-
Nuclear Staining: Stain in Weigert's hematoxylin for 10 minutes. Wash in running tap water for 10 minutes. Differentiate in acid alcohol if necessary, then "blue" in tap water.
-
Cytoplasmic Staining: Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes. Rinse in distilled water.
-
Differentiation: Place slides in Phosphomolybdic/Phosphotungstic Acid solution for 10-15 minutes. This step removes the red stain from the collagen.
-
Collagen Staining: Transfer slides directly to Aniline Blue solution and stain for 5-10 minutes.
-
Final Rinse: Rinse briefly in 1% acetic acid solution for 1-2 minutes.
-
Dehydration and Mounting: Dehydrate quickly through 95% and absolute alcohol. Clear in xylene and mount with a permanent mounting medium.
Expected Results:
-
Nuclei: Black
-
Cytoplasm, keratin, muscle fibers: Red
-
Collagen and mucus: Blue
Logical Relationship of Dye Binding in Trichrome Staining
Caption: Dye binding logic in Masson's Trichrome stain.
While "this compound" does not have a recognized application in diagnostic pathology, the principles of acid dye staining are fundamental to the field. Understanding the mechanisms of established stains like Masson's Trichrome provides a strong foundation for researchers and professionals in the evaluation of tissue morphology and pathology.
References
Application Notes & Protocols: Quantitative Analysis of Protein Staining with Acid Red 405
A-1: Introduction
Acid Red 405 is a fluorescent acid dye.[1][2] While it is utilized in various industrial applications, particularly in the textile industry for dyeing fabrics such as polyamide, wool, and silk, its application in the quantitative analysis of proteins is not well-documented in scientific literature.[3][4] This document aims to provide a comprehensive overview of the principles of quantitative protein staining and to propose a hypothetical protocol for the use of an acid dye like this compound in this context, based on established methodologies for similar dyes. Researchers, scientists, and drug development professionals should note that the following protocols are generalized and would require significant optimization and validation for use with this compound.
A-2: Principles of Quantitative Protein Staining
The quantitative analysis of proteins separated by gel electrophoresis is a cornerstone of proteomics research. The ideal protein stain for quantitative purposes should exhibit a high degree of sensitivity, a broad linear dynamic range, and minimal protein-to-protein variability.[5][6] Staining protocols generally involve three key steps: fixation of proteins within the gel matrix, incubation with the dye solution, and a destaining step to remove unbound dye and reduce background signal.[7] The amount of dye bound to a protein is then measured, typically by densitometry or fluorescence imaging, to determine the relative or absolute quantity of the protein.
B: Experimental Protocols
The following are generalized protocols adapted from standard protein staining methods. These protocols have not been validated for this compound and should be considered as a starting point for methods development.
B-1: Protocol for 1D Polyacrylamide Gel Electrophoresis (PAGE) Staining
This protocol is a hypothetical adaptation for a generic acid dye and would require optimization for this compound.
Materials:
-
Staining Solution: this compound dissolved in an appropriate solvent (e.g., ethanol/acetic acid solution). The optimal concentration would need to be determined empirically.
-
Fixation Solution: 40% ethanol, 10% acetic acid in water.
-
Destaining Solution: 10% ethanol, 5% acetic acid in water.
-
Protein standards of known concentrations.
-
Polyacrylamide gel with separated proteins.
Procedure:
-
Fixation: After electrophoresis, immerse the gel in Fixation Solution for at least 1 hour at room temperature with gentle agitation. This step is crucial to precipitate the proteins within the gel matrix.
-
Staining: Decant the Fixation Solution and add the this compound Staining Solution. Incubate for 1-2 hours at room temperature with gentle agitation. The optimal staining time will depend on the dye concentration and gel thickness.
-
Destaining: Remove the staining solution and wash the gel with Destaining Solution. Change the destaining solution every 30 minutes until the background is clear and the protein bands are well-defined.
-
Imaging: Image the gel using a suitable gel documentation system. If this compound is fluorescent, a fluorescence imager with appropriate excitation and emission filters will be required.
-
Quantification: Use densitometry software to measure the intensity of the protein bands. Create a standard curve using the protein standards of known concentrations to determine the quantity of the target proteins.
B-2: Protocol for Total Protein Quantification on a Membrane
This protocol is a hypothetical adaptation for use with nitrocellulose or PVDF membranes after Western blotting.
Materials:
-
Staining Solution: this compound dissolved in a membrane-compatible buffer.
-
Wash Solution: A mild buffer such as Tris-Buffered Saline with Tween 20 (TBST).
-
Membrane with transferred proteins.
Procedure:
-
Washing: After protein transfer, wash the membrane briefly in the Wash Solution.
-
Staining: Incubate the membrane in the this compound Staining Solution for 5-15 minutes at room temperature with gentle agitation.
-
Washing: Wash the membrane extensively with the Wash Solution to remove unbound dye.
-
Imaging: Image the membrane using an appropriate imaging system.
-
Quantification: Quantify the total protein in each lane using densitometry software. This can be used for normalization in Western blotting experiments.
C: Data Presentation
Since no specific quantitative data for this compound protein staining exists in the literature, the following tables are presented as templates for how such data should be structured for clear comparison and analysis.
Table 1: Linearity of Protein Quantification with this compound
| Protein Standard (e.g., BSA) Concentration (µg) | Integrated Density (Arbitrary Units) |
| 0.1 | Hypothetical Value |
| 0.5 | Hypothetical Value |
| 1.0 | Hypothetical Value |
| 2.5 | Hypothetical Value |
| 5.0 | Hypothetical Value |
| 10.0 | Hypothetical Value |
Table 2: Comparison of this compound with Standard Protein Stains
| Feature | This compound | Coomassie Brilliant Blue | Silver Staining |
| Limit of Detection (ng) | To be determined | ~10-100 | ~0.1-1 |
| Linear Dynamic Range | To be determined | ~2-3 orders of magnitude | Narrow |
| Protein-to-Protein Variability | To be determined | Moderate | High |
| Mass Spectrometry Compatibility | To be determined | Good | Poor |
D: Visualizations
Experimental Workflow for Quantitative Protein Staining
A generalized workflow for quantitative protein analysis using gel electrophoresis and staining.
Logical Relationship of an Ideal Protein Stain's Characteristics
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. cycolorant.com [cycolorant.com]
- 4. hztya.com [hztya.com]
- 5. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad.com [bio-rad.com]
Troubleshooting & Optimization
How to fix weak or uneven staining with Acid Red 405.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered when using Acid Red 405 for histological and cytological staining.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in a research setting?
This compound is a monoazo acid dye.[1] While it has applications in the textile industry and as a fluorescent marker, its use in biological research is less documented.[2][3] In a laboratory setting, as an acid dye, it is expected to primarily stain basic cellular components, such as the cytoplasm and connective tissue, a red or "blue-ray red" color.[2][4]
Q2: What are the most critical factors for achieving optimal staining with this compound?
Successful staining with any acid dye, including this compound, is highly dependent on several key factors:
-
Tissue Fixation: Proper and consistent fixation is the foundation of good histology.
-
pH of the Staining Solution: Acid dyes typically require an acidic environment to effectively bind to tissue proteins.
-
Dye Concentration and Purity: The concentration of the dye solution and its purity can significantly impact staining intensity and specificity.
-
Staining Time and Temperature: These parameters need to be optimized for the specific tissue type and desired staining intensity.
-
Washing and Differentiation: Proper rinsing and differentiation steps are crucial for removing excess dye and reducing background staining.
Troubleshooting Guide: Weak or Uneven Staining
This guide addresses common problems encountered during staining with this compound and provides systematic solutions.
Problem 1: Weak or No Staining
Possible Causes and Solutions
| Potential Cause | Recommended Solution |
| Inadequate Tissue Fixation | Ensure tissues are fixed in a timely manner with an appropriate fixative (e.g., 10% neutral buffered formalin). Under-fixation or over-fixation can both lead to poor staining.[5] |
| Incorrect pH of Staining Solution | Acid dyes function optimally in an acidic environment. Prepare the this compound solution in distilled water and adjust the pH to an acidic range (e.g., pH 4.0-5.0) using a weak acid like acetic acid. Verify the pH before each use.[6] |
| Dye Concentration Too Low | The concentration of the staining solution may be insufficient. Prepare a fresh solution with a higher concentration of this compound. It is advisable to perform a concentration titration to find the optimal dilution. |
| Expired or Degraded Dye | Ensure the this compound powder is not expired and has been stored correctly, protected from light and moisture. Always use freshly prepared staining solutions. |
| Incomplete Deparaffinization | Residual paraffin wax will prevent the aqueous stain from penetrating the tissue. Ensure complete deparaffinization by using fresh xylene and graded alcohols.[7][8] |
| Insufficient Staining Time | The incubation time may be too short for the dye to adequately penetrate and bind to the tissue. Increase the staining time and monitor the intensity microscopically. |
Problem 2: Uneven or Patchy Staining
Possible Causes and Solutions
| Potential Cause | Recommended Solution |
| Uneven Tissue Section Thickness | Inconsistent section thickness can lead to variations in staining intensity. Ensure the microtome is properly maintained and that sections are cut at a consistent thickness.[9] |
| Incomplete Reagent Coverage | Ensure the entire tissue section is completely covered with each reagent during all steps of the staining process.[7] |
| Tissue Drying During Staining | Allowing the tissue section to dry out at any stage can cause uneven staining and artifacts. Keep slides moist throughout the procedure.[7] |
| Air Bubbles Trapped on Tissue | Air bubbles can prevent the stain from reaching the tissue surface. Carefully apply the staining solution to avoid trapping air bubbles. |
| Contaminated or Old Reagents | Use fresh, filtered reagents to avoid precipitates and contaminants that can lead to patchy staining.[6] |
| Inadequate Rinsing | Insufficient rinsing between steps can lead to the carryover of reagents, affecting the staining outcome. |
Experimental Protocols
General Protocol for Staining Paraffin-Embedded Sections with this compound
This protocol provides a starting point for using this compound. Optimization of incubation times and concentrations may be necessary for specific tissue types.
1. Deparaffinization and Rehydration:
- Immerse slides in two changes of xylene for 5 minutes each.
- Transfer through two changes of 100% ethanol for 3 minutes each.
- Transfer through two changes of 95% ethanol for 3 minutes each.
- Rinse in 70% ethanol for 2 minutes.
- Rinse in distilled water for 5 minutes.
2. Staining:
- Prepare a 0.1% to 1.0% (w/v) solution of this compound in distilled water.
- Adjust the pH of the staining solution to 4.0-5.0 with 1% acetic acid.
- Filter the staining solution before use.
- Immerse slides in the this compound staining solution for 5-10 minutes.
3. Rinsing and Differentiation:
- Briefly rinse slides in a 1% acetic acid solution to remove excess stain.
- Rinse thoroughly in distilled water.
4. Dehydration and Mounting:
- Dehydrate the sections through graded alcohols: 95% ethanol for 2 minutes, followed by two changes of 100% ethanol for 2 minutes each.
- Clear in two changes of xylene for 3 minutes each.
- Mount with a permanent mounting medium.
Visualizations
Caption: A logical workflow for troubleshooting weak or uneven staining results.
Caption: A step-by-step experimental workflow for this compound staining.
References
- 1. specialchem.com [specialchem.com]
- 2. This compound|CAS NO.83833-37-8 [chinainterdyes.com]
- 3. hztya.com [hztya.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. sysy-histosure.com [sysy-histosure.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Troubleshooting Staining with Amine-Reactive Dyes
Welcome to the technical support center for optimizing your immunofluorescence staining protocols. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a focus on high background when using violet-excitable amine-reactive dyes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing high background fluorescence across my entire sample. What are the likely causes?
High background fluorescence can originate from several factors during the staining protocol. The most common culprits include issues with antibody concentrations, insufficient blocking, problems with fixation, inadequate washing, or inherent autofluorescence of the tissue or cells.[1][2][3] Each of these possibilities needs to be systematically addressed to identify and resolve the source of the high background.
Q2: How do I determine the optimal concentration for my primary and secondary antibodies?
Antibody concentrations that are too high are a frequent cause of non-specific binding and high background.[1][2][4][5] It is crucial to perform a titration experiment to determine the optimal antibody concentration that provides a strong specific signal with minimal background.
-
Recommendation: Start with the manufacturer's recommended concentration and then prepare a dilution series (e.g., 1:50, 1:100, 1:200, 1:400). The optimal concentration will be the one that yields the best signal-to-noise ratio.[5]
Q3: My background is still high even after optimizing antibody concentrations. What should I try next?
If antibody titration does not resolve the high background, the next step is to optimize your blocking step.[6] Blocking is essential to prevent non-specific binding of both primary and secondary antibodies to the tissue or cells.[6][7][8]
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Insufficient Blocking: The blocking time may be too short, or the blocking buffer itself may be inadequate.[1][2]
-
Choice of Blocking Agent: The choice of blocking serum is important. A general rule is to use serum from the same species as the host of the secondary antibody.[2][7] For example, if you are using a goat anti-mouse secondary antibody, you should use normal goat serum for blocking.[6] Alternatively, protein-based blockers like Bovine Serum Albumin (BSA) or non-fat dry milk can be effective.[6]
Q4: Could my fixation method be contributing to the high background?
Yes, the fixation method can significantly impact background fluorescence. Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by cross-linking proteins.[9][10]
-
Fixative Choice: Glutaraldehyde generally causes more autofluorescence than paraformaldehyde (PFA) or formaldehyde.[10]
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Fixation Time: Over-fixation can also increase background. It is important to fix samples for the minimum time required to preserve the tissue structure.[10][11]
-
Quenching: If using aldehyde fixatives, you can treat the samples with a quenching agent like sodium borohydride to reduce autofluorescence, though results can be mixed.[10][11][12]
Q5: What is autofluorescence and how can I reduce it?
Autofluorescence is the natural fluorescence emitted by certain biological structures within the tissue, such as collagen, elastin, red blood cells, and lipofuscin.[9][12][13] This can be a significant source of background, especially in the blue and green channels.
-
Identify Autofluorescence: To determine if you have an autofluorescence problem, examine an unstained sample under the microscope.[2][14]
-
Reduction Techniques:
-
Perfusion: If working with tissues, perfusing with PBS before fixation can help remove red blood cells, a common source of autofluorescence.[10][11][13]
-
Quenching Reagents: Commercially available quenching reagents can help reduce autofluorescence from various sources.[9][11] Sudan Black B can be effective for reducing lipofuscin-related autofluorescence.[9][11][12]
-
Spectral Separation: Choose fluorophores that are spectrally distinct from the autofluorescence. Far-red and near-infrared dyes often have a better signal-to-noise ratio as autofluorescence is typically lower in these regions of the spectrum.[12][13]
-
Q6: How critical is the washing step in reducing background?
Washing is a critical step to remove unbound and non-specifically bound antibodies.[1] Insufficient washing will result in high background.[4]
-
Recommendation: Increase the number and duration of wash steps after both the primary and secondary antibody incubations. Using a buffer containing a mild detergent like Tween-20 (e.g., 0.05% in PBS) can help to reduce non-specific binding.[15]
Quantitative Data Summary
The following table provides recommended starting parameters for optimizing your staining protocol. These are general guidelines and may require further optimization for your specific sample and antibodies.
| Parameter | Recommended Starting Point | Optimization Range | Potential Issue if Not Optimized |
| Primary Antibody Dilution | Manufacturer's recommendation | 1:50 - 1:1000 | High background (too concentrated) or weak/no signal (too dilute) |
| Secondary Antibody Dilution | 1:200 | 1:100 - 1:2000 | High background (too concentrated) or weak/no signal (too dilute) |
| Blocking Time | 1 hour at room temperature | 30 minutes - 2 hours | Insufficient blocking can lead to high background |
| Fixation Time (4% PFA) | 15 minutes at room temperature | 10 - 30 minutes | Over-fixation can increase autofluorescence |
| Washing Steps | 3 x 5 minutes with PBS-T | 3-5 washes of 5-10 minutes each | Inadequate washing leads to high background |
Experimental Protocols
Standard Immunofluorescence Staining Protocol
This protocol provides a general workflow for immunofluorescent staining of cultured cells.
-
Cell Culture and Fixation:
-
Grow cells on coverslips to the desired confluency.
-
Wash briefly with Phosphate Buffered Saline (PBS).
-
Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate with blocking buffer (e.g., 5% normal goat serum in PBS with 0.05% Tween-20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the samples with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Wash three times with PBS containing 0.05% Tween-20 (PBS-T) for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody to its optimal concentration in the blocking buffer.
-
Incubate the samples with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS-T for 5 minutes each.
-
-
Counterstaining and Mounting:
-
If desired, counterstain with a nuclear stain (e.g., DAPI).
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
-
Visualizations
Caption: A logical workflow for troubleshooting high background in immunofluorescence.
References
- 1. sinobiological.com [sinobiological.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 5. biotium.com [biotium.com]
- 6. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 7. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 11. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 12. biotium.com [biotium.com]
- 13. southernbiotech.com [southernbiotech.com]
- 14. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
Optimizing the pH of Acid Red 405 staining solution for better results.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the pH of their Acid Red 405 staining solution for superior experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of Acid Red staining in a research context?
Acid Red dyes are anionic, meaning they carry a negative charge. In acidic solutions, proteins and other tissue components become protonated, acquiring a positive charge. The staining process is based on the electrostatic attraction between the negatively charged dye molecules and the positively charged tissue elements. The pH of the staining solution is a critical factor that influences the ionization of both the dye and the tissue components, thereby affecting staining intensity and specificity.[1]
Q2: What is the recommended pH for preparing an Acid Red staining solution?
For consistent and optimal results with acidic dyes used for visualizing mineralization, such as Alizarin Red S (a common acid red dye), a pH range of 4.1 to 4.3 is strongly recommended.[2][3][4] Deviating from this specific pH range can lead to non-specific staining or a weak signal.[4]
Q3: How should the Acid Red staining solution be prepared and stored?
To prepare a stable staining solution, dissolve the Acid Red powder in distilled water. The pH should be carefully adjusted using a dilute acid (e.g., acetic acid) or base (e.g., ammonium hydroxide).[2][3] It is crucial to verify the pH before each use. For optimal performance, store the prepared solution at 2-8°C and protect it from light. While some solutions may be stable for up to four months under these conditions, preparing fresh solution regularly is the best practice to ensure reproducibility.[3]
Q4: Can the Acid Red staining be quantified?
Yes, the staining can be quantified, which is particularly useful for measuring the extent of mineralization in cell cultures. A common method involves extracting the bound dye from the stained sample using a solution like 10% acetic acid.[3][4] The absorbance of the extracted dye can then be measured using a spectrophotometer, typically at a wavelength of 405 nm.[3][5][6] This absorbance value is proportional to the amount of bound dye.
Troubleshooting Guide
This guide addresses common issues encountered during Acid Red staining procedures.
| Issue | Potential Cause | Recommended Solution |
| Weak or No Staining | Incorrect pH of Staining Solution: The pH is outside the optimal 4.1-4.3 range, leading to poor dye binding.[4] | Prepare a fresh staining solution and carefully adjust the pH to 4.1-4.3 using a calibrated pH meter. |
| Insufficient Staining Time: The incubation period was too short for adequate dye penetration and binding. | Increase the incubation time with the Acid Red solution. Optimization may be required for different sample types. | |
| Degraded Dye: The Acid Red powder or solution has degraded due to improper storage or age.[4] | Use a fresh stock of Acid Red powder to prepare the staining solution. Ensure proper storage conditions (cool, dry, and dark).[3] | |
| High Background Staining | Inadequate Washing: Insufficient rinsing after staining fails to remove all the unbound dye.[3] | Increase the number and duration of washing steps with distilled water after removing the staining solution. Gentle agitation during washing can improve results.[4] |
| Over-staining: The incubation time with the staining solution was excessively long.[3] | Reduce the incubation time. Perform a time-course experiment to determine the optimal staining duration for your specific application. | |
| Precipitation of Dye: The staining solution may contain precipitates that adhere non-specifically to the sample.[3] | Filter the staining solution before use to remove any particulate matter. | |
| Uneven Staining | Incomplete Fixation: The fixative did not uniformly penetrate the sample, leading to inconsistent dye binding. | Ensure the entire sample is fully immersed in the fixative solution for an adequate amount of time. |
| Air Bubbles: Air bubbles trapped on the surface of the sample can prevent the staining solution from reaching those areas. | Be careful to avoid introducing air bubbles when adding the staining solution. If bubbles are present, they can be gently removed with a fine needle. |
Experimental Protocols
Preparation of Acid Red Staining Solution (2% w/v, pH 4.2)
-
Weigh out 2 grams of Acid Red powder.
-
Dissolve the powder in 100 mL of distilled water.
-
Stir the solution until the powder is completely dissolved.
-
Carefully adjust the pH of the solution to 4.1-4.3 using dilute (e.g., 0.1 M) ammonium hydroxide or acetic acid. Use a calibrated pH meter for accurate measurement.[2][3]
-
Filter the solution to remove any undissolved particles.
-
Store the prepared solution in a tightly sealed container at 2-8°C, protected from light.
Staining Protocol for Cultured Cells in a 6-Well Plate
-
Aspirate Medium: Carefully remove the culture medium from the wells.
-
Rinse: Gently wash the cells twice with Phosphate-Buffered Saline (PBS).
-
Fixation: Add 1 mL of 10% (v/v) formalin to each well and incubate for 15 minutes at room temperature.
-
Rinse: Remove the formalin and rinse the wells three times with an excess of deionized water. Be gentle to avoid detaching the cell monolayer.[4]
-
Staining: Add 1 mL of the pH-adjusted Acid Red staining solution to each well. Incubate at room temperature for 20-30 minutes with gentle shaking.[6]
-
Washing: Aspirate the staining solution and wash the wells four to five times with deionized water until the wash water runs clear.
-
Visualization: The stained cells can now be visualized under a microscope.
Diagrams
Caption: Experimental workflow for Acid Red staining of cultured cells.
Caption: Troubleshooting logic for common Acid Red staining issues.
References
Technical Support Center: Mitigating Photobleaching of Acid Red 405 and Other Red Fluorophores
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the photofading or photobleaching of Acid Red 405 and other red-spectrum fluorophores during fluorescence microscopy.
General Statement on this compound
Currently, there is limited specific data in the scientific literature regarding the photostability and optimal antifade strategies exclusively for this compound. The guidance provided here is based on established principles of fluorescence microscopy and best practices for minimizing photobleaching of red-spectrum and other common fluorophores. These strategies are broadly applicable and should serve as a strong starting point for optimizing your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is my this compound signal fading?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1][2] This fading occurs when the fluorophore is exposed to excitation light, particularly at high intensities or for prolonged periods.[3] The process often involves the interaction of the excited fluorophore with molecular oxygen, leading to the generation of reactive oxygen species (ROS) that chemically damage the dye molecule.[4][5]
Q2: How can I minimize photobleaching by adjusting my microscope settings?
A2: Optimizing your imaging parameters is a critical first step. Here are key adjustments:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that provides an adequate signal-to-noise ratio.[6][7] Neutral density filters can be used to attenuate the light source.[4][8]
-
Minimize Exposure Time: Keep the duration of light exposure as short as possible for each image acquisition.[6][9]
-
Avoid Unnecessary Illumination: Use the shutter to block the light path when not actively acquiring images.[10][11] Focus on your sample using transmitted light or a less critical fluorescent channel if possible before switching to capture the this compound signal.[1]
-
Increase Detector Sensitivity: A more sensitive detector, such as a sCMOS or EMCCD camera, can compensate for lower excitation power by efficiently capturing the emitted photons.[12]
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to mounting media to protect fluorophores from photobleaching.[13] Most work by scavenging reactive oxygen species (ROS) that are a primary cause of photodamage to the dye molecules.[13][14] Common components of antifade reagents include p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[13]
Q4: Should I use a commercial antifade mounting medium or prepare my own?
A4: Commercial antifade mounting media are generally recommended as they are optimized for performance, consistency, and have a defined refractive index to match immersion oils, which is crucial for high-resolution imaging.[15] They come in both hardening and non-hardening formulations.[16][17] While you can prepare your own antifade solutions, it can be time-consuming and may require significant optimization.[15]
Q5: Can the choice of imaging buffer affect the photostability of this compound in live-cell imaging?
A5: Yes, the composition of the imaging medium can influence photostability. For live-cell imaging, specialized antifade reagents that are non-toxic to cells are available, such as ProLong™ Live Antifade Reagent.[7][18] Some researchers also supplement their imaging media with antioxidants like L-ascorbic acid to help reduce phototoxicity and photobleaching.[14][19]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Rapid and complete signal loss upon initial illumination. | Excitation intensity is too high. | - Significantly reduce the laser power or illumination intensity. - Use a neutral density filter to attenuate the light source.[4][8] |
| Signal fades progressively during a time-lapse experiment. | Cumulative light exposure is causing photobleaching. | - Reduce the frequency of image acquisition to the minimum required to capture the biological process.[7] - Decrease the exposure time for each time point.[6] - Use an antifade reagent in the imaging medium for live-cell experiments.[7][18] |
| The signal is weak, requiring high laser power, which then causes photobleaching. | Low expression of the target, inefficient labeling, or suboptimal imaging setup. | - Increase the sensitivity of your detector (e.g., increase gain or use a more sensitive camera).[12] - Consider using a brighter, more photostable dye if possible.[6] - Ensure your microscope's optical path is correctly aligned for optimal signal collection.[6] |
| Sample appears bright initially but fades after being stored for a few days. | The antifade mounting medium is not providing long-term protection or has degraded. | - Ensure slides are stored in the dark, as ambient light can cause fading over time.[11] - Store slides at 4°C as recommended for many antifade media.[20] - For long-term storage, consider using a hardening mounting medium and sealing the coverslip with nail polish or a commercial sealant.[16][18] |
Quantitative Data on Antifade Reagent Performance
The following table presents illustrative data on the photostability of a generic red fluorophore with various antifade mounting media. This data is hypothetical and intended to demonstrate the comparative effectiveness of different antifade strategies. Actual performance with this compound may vary.
| Mounting Medium | Active Antifade Agent | Time to 50% Signal Intensity (seconds) * | Initial Fluorescence Intensity (Arbitrary Units) |
| PBS (Phosphate-Buffered Saline) | None | 15 | 1000 |
| Glycerol/PBS (9:1) | None | 25 | 980 |
| Commercial Medium A | p-Phenylenediamine (PPD) based | 180 | 950 |
| Commercial Medium B | n-Propyl gallate (NPG) based | 150 | 970 |
| Commercial Medium C | Proprietary scavenger mix | 220 | 960 |
*Continuous illumination with a 405 nm laser at a constant intensity.
Experimental Protocols
Protocol 1: Mounting Fixed Samples with an Antifade Medium
-
Sample Preparation: Complete all staining and washing steps for your fixed cells or tissue sections on a microscope slide.
-
Final Wash: Perform a final wash in a buffer such as PBS to remove any residual salts that may crystallize.
-
Remove Excess Buffer: Carefully aspirate the excess buffer from around the sample, being careful not to let the sample dry out.
-
Apply Antifade Medium: Add a single drop of the antifade mounting medium directly onto the sample.[21] For a 22 mm coverslip, approximately 15-20 µl is sufficient.
-
Mount Coverslip: Gently lower a clean coverslip onto the drop of mounting medium at an angle to avoid trapping air bubbles.
-
Curing (for hardening media): If using a hard-setting mountant, allow the slide to cure at room temperature in the dark for the time specified by the manufacturer (typically ranging from 1 to 24 hours).[16][17]
-
Sealing (optional but recommended for long-term storage): Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying and movement.[16]
-
Storage: Store the slides flat and protected from light at 4°C.
Protocol 2: Optimizing Imaging Parameters to Reduce Photobleaching
-
Start with Low Power: Begin with the lowest possible excitation light intensity.
-
Adjust Exposure Time: Set an initial exposure time (e.g., 100-200 ms).
-
Check Signal-to-Noise: Acquire a test image. If the signal is too dim or noisy, incrementally increase the exposure time.
-
Balance Exposure and Intensity: If increasing the exposure time leads to motion blur (in live samples) or is impractically long, you can then cautiously increase the excitation intensity. The goal is to find a balance where you have a clear signal with the minimal amount of light energy delivered to the sample.[22]
-
Set Up Time-Lapse: For time-lapse imaging, determine the longest possible interval between acquisitions that still captures the dynamics of the biological event of interest.
-
Use a Control Area: To assess the degree of photobleaching, continuously image a control area of your sample for the full duration of your planned experiment. Compare the initial and final fluorescence intensities to quantify the signal loss.[1]
Visualizations
Caption: Experimental workflow for fluorescence microscopy.
Caption: Key factors contributing to photobleaching.
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. Photobleaching [evidentscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. biocompare.com [biocompare.com]
- 8. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 9. azolifesciences.com [azolifesciences.com]
- 10. precipoint.com [precipoint.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 13. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 14. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 15. researchgate.net [researchgate.net]
- 16. Vector Laboratories / VECTASHIELD® Antifade Mounting Media - 2BScientific [2bscientific.com]
- 17. 封入剤および褪色防止剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Slide Mounting Media | Thermo Fisher Scientific [thermofisher.com]
- 19. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 20. Antifade Solution For Immunofluorescence Microscopy (Part AF-1, anti fade, anti-fade) [fivephoton.com]
- 21. MightyMount™ Antifade Fluorescence Mounting Medium with Propidium Iodide (hardset) | Hello Bio [hellobio.com]
- 22. journals.biologists.com [journals.biologists.com]
Technical Support Center: Troubleshooting Staining with Acid Red 405
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their staining protocols with Acid Red 405 and avoid common issues such as overstaining.
Troubleshooting Guide: Adjusting Incubation Time to Avoid Overstaining
Overstaining can obscure cellular details and lead to inaccurate experimental interpretations. The following guide provides a systematic approach to adjusting incubation times and other critical factors to prevent overstaining with this compound.
Question: My tissue sections are consistently overstained with this compound. How can I adjust the incubation time to achieve optimal staining?
Answer:
Overstaining with this compound is a common issue that can be resolved by systematically optimizing your staining protocol. The incubation time is a critical parameter, but other factors also play a significant role.
Initial Steps to Address Overstaining:
-
Reduce Incubation Time: This is the most direct way to correct overstaining. If you are experiencing consistently dark staining, reduce the incubation time in the this compound solution incrementally.[1][2]
-
Dilute the Staining Solution: A high dye concentration can lead to rapid and excessive staining.[1] Try diluting your working solution of this compound.
-
Optimize Differentiation: Introducing or extending a differentiation step can help remove excess stain.[1][3] This typically involves a brief rinse in a weak acid solution, such as acid alcohol.
Systematic Optimization Workflow:
The following diagram illustrates a systematic workflow for troubleshooting overstaining issues with this compound.
References
Technical Support Center: Troubleshooting Acid Red 405 Staining
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering issues with Acid Red 405 staining, particularly precipitation on tissue samples. The following question-and-answer format addresses common problems to help you achieve optimal staining results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound stain precipitating on the tissue?
Precipitation of this compound on tissue can be attributed to several factors, often related to the preparation and handling of the staining solution and the tissue itself. The most common causes include an incorrect pH of the staining solution, the use of an unfiltered solution, or over-staining.[1]
Q2: How does the pH of the staining solution affect precipitation?
The pH of an acid dye solution is critical for proper staining. While specific optimal pH ranges for this compound are not as widely documented as for dyes like Alizarin Red S, a pH outside the optimal range for your specific application can lead to non-specific binding and precipitation. For similar acid dyes, a slightly acidic pH is often required. It is recommended to prepare the staining solution fresh and verify the pH before use.
Q3: Could the staining solution itself be the source of the precipitate?
Yes, the staining solution can be a direct source of precipitates. If the this compound powder is not completely dissolved or if the solution contains impurities, these can deposit onto the tissue. It is good practice to filter the staining solution, for instance with a 0.22 µm syringe filter, to remove any undissolved particles before applying it to your samples.[1]
Q4: Can procedural steps like washing and incubation time contribute to precipitation?
Absolutely. Inadequate washing after the staining step is a frequent cause of high background and what may appear as fine precipitates.[1] Excess, unbound dye that is not thoroughly washed away can precipitate on the tissue. Additionally, over-staining by incubating the tissue for too long in the dye solution can lead to excessive, non-specific staining that may look like a precipitate. Optimizing your incubation time is crucial.
Troubleshooting Guide: Precipitate on Tissue
The table below summarizes potential causes for this compound precipitation and recommended solutions to address the issue.
| Potential Cause | Recommended Solution |
| Incorrect pH of Staining Solution | Prepare the staining solution fresh and carefully adjust the pH to the optimal range for your protocol. Verify the pH before each use. |
| Unfiltered Staining Solution | Filter the this compound solution through a 0.22 µm filter before applying it to the tissue to remove any undissolved particles.[1] |
| Over-staining | Optimize the incubation time. Monitor the staining progress microscopically to determine the ideal endpoint and avoid excessive staining. |
| Inadequate Washing | Increase the number and duration of washing steps after staining. Use a gentle agitation method during washing to effectively remove unbound dye.[1] |
| Expired or Improperly Stored Dye | Ensure the this compound powder or stock solution has not expired and has been stored according to the manufacturer's recommendations. |
| Poor Fixation | Ensure the tissue is adequately fixed. Poor fixation can lead to uneven staining and areas where the dye can non-specifically accumulate. |
Experimental Protocols
Preparation of a 1% (w/v) this compound Staining Solution
A well-prepared staining solution is fundamental for reproducible results.
Materials:
-
This compound powder
-
Distilled or deionized water
-
0.1 M Acetic Acid or 0.1 M Sodium Hydroxide for pH adjustment
-
0.22 µm syringe filter
Procedure:
-
Weigh out 1 gram of this compound powder.
-
Dissolve the powder in 100 mL of distilled or deionized water.
-
Mix thoroughly until the powder is completely dissolved. Gentle heating may be applied if necessary, but allow the solution to cool to room temperature before use.
-
Check the pH of the solution using a calibrated pH meter.
-
Adjust the pH to the desired range for your specific application using 0.1 M Acetic Acid or 0.1 M Sodium Hydroxide.
-
Filter the solution using a 0.22 µm syringe filter to remove any micro-precipitates.
-
Store the solution in a well-sealed container, protected from light, and at the recommended temperature.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the issue of this compound precipitation on tissue.
Caption: A troubleshooting workflow for addressing this compound precipitation.
References
Technical Support Center: Enhancing the Fluorescence Signal of Acid Red 405 for Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the fluorescence signal of Acid Red 405 for optimal imaging results. The information provided is based on general principles of fluorescence microscopy and may require optimization for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in a research context?
This compound is a fluorescent acid dye.[1][2] While its primary documented uses are in industrial applications and as a tracer dye for things like aerial reconnaissance and groundwater exploration, its fluorescent properties suggest potential for use in biological imaging.[2] In a research setting, it could hypothetically be used for staining acidic cellular compartments or as a counterstain, though specific protocols are not well-documented in scientific literature.
Q2: What are the spectral properties of this compound?
Q3: Why is my this compound signal weak or non-existent?
Several factors could contribute to a weak or absent signal. These include, but are not limited to:
-
Incorrect filter sets: Ensure your microscope's excitation and emission filters are appropriate for a dye excited around 405 nm.
-
Low dye concentration: The concentration of the dye may be too low for adequate staining.
-
Photobleaching: The fluorophore may be fading due to excessive exposure to excitation light.
-
pH of the mounting medium: The fluorescence of some dyes is pH-sensitive.
-
Suboptimal staining protocol: Incubation times and washing steps may need optimization.
Q4: How can I reduce background fluorescence when using a 405 nm excitable dye?
High background can obscure your signal. Consider the following to reduce it:
-
Use an appropriate blocking buffer: This is crucial for immunohistochemistry to prevent non-specific antibody binding.
-
Optimize dye concentration and incubation time: Using too much dye or staining for too long can lead to high background.
-
Thorough washing: Ensure all unbound dye is removed after staining.
-
Use a mounting medium with an anti-fade reagent: This can also help to reduce background noise.
-
Spectral unmixing: If you are performing multicolor imaging, software-based spectral unmixing can help to separate the signal of this compound from other fluorophores and autofluorescence.
Troubleshooting Guide
This guide addresses common issues encountered during fluorescence imaging with this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Incorrect filter set | Verify that the excitation and emission filters on the microscope are appropriate for a dye excited around 405 nm. |
| Low dye concentration | Perform a titration to determine the optimal dye concentration for your sample. | |
| Photobleaching | Reduce the intensity of the excitation light, decrease the exposure time, and use an anti-fade mounting medium. | |
| pH-sensitive fluorescence | Test different pH values for your mounting medium to see if the signal improves. | |
| Inefficient staining | Optimize the incubation time and temperature for the staining protocol. Ensure the sample is properly fixed and permeabilized if necessary. | |
| High Background | Non-specific binding | If using in conjunction with antibodies, use a suitable blocking buffer (e.g., BSA or serum from the secondary antibody host species). |
| Excess dye | Optimize the dye concentration and ensure thorough washing steps after staining to remove unbound dye. | |
| Autofluorescence | Image an unstained control sample to assess the level of autofluorescence. Use a mounting medium containing an anti-fade reagent which can sometimes reduce background. Consider using a dye with a longer wavelength if autofluorescence in the blue channel is a major issue. | |
| Rapid Fading (Photobleaching) | High excitation light intensity | Reduce the laser power or light source intensity to the minimum level required for a good signal. |
| Long exposure times | Use the shortest possible exposure time that provides a clear image. | |
| Oxygen-mediated damage | Use a commercially available anti-fade mounting medium containing reagents that quench reactive oxygen species. | |
| Poor Signal-to-Noise Ratio | Combination of weak signal and/or high background | Address both issues by optimizing staining protocols, using anti-fade reagents, and adjusting imaging parameters (e.g., detector gain and offset). |
| Suboptimal imaging parameters | Adjust the gain and offset of the detector to maximize the signal from the sample while minimizing the background noise. |
Experimental Protocols
The following are generalized protocols that can be adapted for using a fluorescent dye like this compound for cell staining. Note: These are starting points and will likely require significant optimization.
Protocol 1: General Staining of Cultured Cells
-
Cell Preparation: Grow cells on coverslips or in imaging-compatible plates to the desired confluency.
-
Fixation (Optional): If required, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature). Wash three times with PBS.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.
-
Staining: Prepare a working solution of this compound in a suitable buffer (e.g., PBS). Concentrations may range from 1 to 10 µM. Incubate the cells with the staining solution for 15-60 minutes at room temperature, protected from light.
-
Washing: Gently wash the cells three times with PBS to remove unbound dye.
-
Mounting: Mount the coverslip onto a microscope slide using a mounting medium, preferably one containing an anti-fade reagent.
-
Imaging: Image the cells using a fluorescence microscope equipped with a ~405 nm excitation source and appropriate emission filters.
Protocol 2: Mitigating Photobleaching
-
Prepare sample as described in Protocol 1.
-
Use an Anti-fade Mounting Medium: After the final wash step, mount the coverslip using a commercial anti-fade mounting medium.
-
Optimize Imaging Settings:
-
Reduce Excitation Intensity: Lower the laser power or lamp intensity to the minimum level that provides a detectable signal.
-
Minimize Exposure Time: Use the shortest possible camera exposure time.
-
Use a Sensitive Detector: A more sensitive camera or detector will allow for lower excitation light levels.
-
Acquire Images Efficiently: Plan your imaging session to minimize the time the sample is exposed to the excitation light.
-
Visualizations
References
Validation & Comparative
A Comparative Guide: Acid Red 405 vs. Acid Fuchsin for Trichrome Staining
For researchers, scientists, and drug development professionals seeking to optimize their histological staining protocols, the choice of reagents is paramount to achieving clear and reproducible results. This guide provides a detailed comparison of Acid Red 405 and the well-established Acid Fuchsin for use in trichrome staining methods.
While both are acid dyes, their applications and documented efficacy in histological contexts differ significantly. This comparison outlines their chemical properties and, most importantly, their performance in the widely used Masson's trichrome stain, a technique crucial for differentiating cellular and extracellular components, particularly collagen and muscle fibers.
Chemical and Physical Properties at a Glance
A fundamental understanding of the chemical properties of these dyes is essential for predicting their behavior in staining solutions and their interactions with tissue components.
| Property | This compound | Acid Fuchsin |
| C.I. Name | This compound | Acid Violet 19[1] |
| CAS Number | 83833-37-8[2][3] | 3244-88-0[4] |
| Molecular Formula | C36H24CrN9Na2O9S2+[2][3][5] | C20H17N3Na2O9S3[1][4] |
| Molecular Weight | 856.67 g/mol [2][3][6] | 585.54 g/mol [7] |
| Molecular Structure | Monoazo, metal complex[2][3][6] | Triarylmethane[1] |
| Primary Applications | Industrial dye for textiles, paints, and other materials.[8] | Histological stain, particularly in Masson's trichrome.[4][7][9] |
Performance in Trichrome Staining: A Tale of Two Dyes
The utility of a dye in trichrome staining is determined by its ability to selectively bind to specific tissue components and provide distinct, vibrant coloration. In this regard, Acid Fuchsin is a well-documented and widely accepted standard, whereas the application of this compound in this context is not supported by available scientific literature.
Acid Fuchsin: The Established Standard
Acid Fuchsin is a key component of the plasma stain in Masson's trichrome and other similar methods.[4][10] It effectively stains muscle fibers, cytoplasm, and keratin red.[4] The subsequent application of a polyacid, such as phosphomolybdic acid or phosphotungstic acid, selectively removes the Acid Fuchsin from collagen, allowing for counterstaining with a blue or green dye.[1][9][11] This differential staining provides the characteristic red (muscle) and blue/green (collagen) contrast that is the hallmark of a successful trichrome stain.[11]
This compound: An Uncharted Territory in Histology
In contrast to Acid Fuchsin, there is a notable absence of scientific literature or established protocols detailing the use of this compound in any histological staining application, including trichrome methods. The available information consistently identifies this compound as an industrial colorant.[3][12][13] Its larger molecular weight and different chemical structure (a metal-complexed monoazo dye) compared to the triarylmethane structure of Acid Fuchsin suggest that its staining properties would differ significantly. Without experimental data, its potential for selective tissue staining in a trichrome procedure remains unknown and unsubstantiated.
Experimental Protocol: Masson's Trichrome Stain Using Acid Fuchsin
The following is a standard protocol for Masson's trichrome staining, highlighting the integral role of Acid Fuchsin.
Reagents:
-
Bouin's Solution (optional mordant)
-
Weigert's Iron Hematoxylin
-
Biebrich Scarlet-Acid Fuchsin Solution (containing Acid Fuchsin)
-
Phosphomolybdic/Phosphotungstic Acid Solution
-
Aniline Blue or Light Green Solution
-
1% Acetic Acid Solution
Procedure:
-
Deparaffinization and Hydration: Deparaffinize tissue sections and hydrate to distilled water.
-
Mordanting (Optional): For formalin-fixed tissues, mordant in Bouin's solution at 56-60°C for 1 hour to improve staining quality.[11][14]
-
Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes to stain nuclei black.
-
Plasma Staining: Stain with Biebrich Scarlet-Acid Fuchsin solution for 5 minutes. This will stain muscle, cytoplasm, and collagen red.
-
Differentiation: Place slides in Phosphomolybdic/Phosphotungstic Acid solution for 5-10 minutes. This step removes the red stain from the collagen fibers.[9]
-
Collagen Staining: Transfer slides directly to Aniline Blue or Light Green solution and stain for 5 minutes to color the collagen blue or green, respectively.
-
Acid Differentiation: Briefly differentiate in 1% acetic acid solution for 1-2 minutes.
-
Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.
Expected Results:
-
Nuclei: Black
-
Cytoplasm, Muscle, Keratin: Red
-
Collagen: Blue or Green
Visualizing the Workflow
To further clarify the experimental process and the underlying principles of trichrome staining, the following diagrams are provided.
Caption: Experimental workflow for Masson's trichrome staining.
Caption: Logical relationship of dyes in trichrome staining.
Conclusion
For researchers, scientists, and professionals in drug development, the reliability and reproducibility of histological staining are non-negotiable. Based on the available evidence, Acid Fuchsin is the validated and appropriate choice for trichrome staining . Its chemical properties and extensive history of successful application in established protocols, such as Masson's trichrome, ensure consistent and high-quality results for the differentiation of muscle and collagen.
This compound, while an effective red dye in industrial applications, has no documented use in histological staining. Its distinct chemical structure and the absence of supporting experimental data make it an unsuitable and untested alternative to Acid Fuchsin for trichrome staining. Therefore, for accurate and reliable histological analysis, the use of Acid Fuchsin is strongly recommended.
References
- 1. Trichrome staining - Wikipedia [en.wikipedia.org]
- 2. urmc.rochester.edu [urmc.rochester.edu]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Masson's trichrome stain - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. microbenotes.com [microbenotes.com]
- 10. Masson’s Trichrome staining for histology [protocols.io]
- 11. saffronscientific.com [saffronscientific.com]
- 12. This compound - Immunomart [immunomart.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. stainsfile.com [stainsfile.com]
Navigating the Red Sea: A Comparative Guide to Alternatives for Acid Red 405 in Cytoplasmic Staining
For researchers, scientists, and drug development professionals, the selection of an appropriate cytoplasmic stain is a critical step in cellular imaging. While Acid Red 405 has been a common choice, a variety of alternatives offer distinct advantages in terms of performance, compatibility with live or fixed cells, and downstream applications. This guide provides an objective comparison of prominent red and other cytoplasmic stains, supported by experimental data and detailed protocols, to facilitate an informed decision for your specific research needs.
At a Glance: A Comparative Overview of Cytoplasmic Stains
The following table summarizes the key performance characteristics of several alternatives to this compound.
| Stain | Staining Principle | Cell Viability | Staining Color | Staining Intensity | Photostability | Cytotoxicity |
| Eosin Y | Electrostatic interaction with positively charged cytoplasmic proteins.[1] | Fixed Cells | Pink to Red[2] | Moderate | Moderate | N/A for fixed cells |
| Neutral Red | Accumulation in lysosomes of viable cells.[3][4] | Live Cells | Red[3] | High in lysosomes | Low | Low to Moderate |
| Safranin O | Cationic dye that binds to acidic proteoglycans.[5][6] | Fixed Cells | Red/Orange[5] | High in cartilage | Moderate | N/A for fixed cells |
| Ponceau S | Binds to positively charged amino groups and non-polar regions of proteins.[7] | Fixed Cells (membranes) | Pink/Red | Variable[8] | Low | N/A for fixed cells |
| CellBrite® Red | Lipophilic carbocyanine dye (DiD) that incorporates into cellular membranes.[9] | Live & Fixed Cells | Red | High | High | Low |
In-Depth Analysis of Cytoplasmic Staining Alternatives
Eosin Y: The Histology Workhorse
Eosin Y is a widely used acidic xanthene dye that serves as a counterstain to hematoxylin in standard H&E staining.[2] Its anionic nature allows it to bind to cationic (basic) components within the cytoplasm, such as proteins with an abundance of arginine and lysine residues, staining them in shades of pink and red.
Staining Mechanism: The negatively charged Eosin Y dye forms electrostatic bonds with positively charged amino acid side chains of cytoplasmic proteins.
Figure 1. Eosin Y Staining Mechanism.
Neutral Red: A Marker of Cellular Vitality
Neutral Red is a eurhodin dye that acts as a vital stain, selectively accumulating in the lysosomes of living, healthy cells.[3][4] This property makes it a valuable tool for assessing cell viability and cytotoxicity. In dead or dying cells with compromised lysosomal function, the dye is not retained.
Staining Mechanism: Neutral Red, a weak cationic dye, passively diffuses across the cell membrane. In the acidic environment of the lysosomes, it becomes protonated and trapped, leading to a red coloration of these organelles.[4]
Figure 2. Neutral Red Uptake and Trapping.
Safranin O: A Strong Stain for Specific Components
Safranin O is a cationic dye commonly used as a counterstain in histology and cytology. While it can provide a general red cytoplasmic stain, it is particularly effective for staining acidic proteoglycans found in high concentrations in cartilage, appearing as a vibrant red-orange.[5][6]
Staining Mechanism: The positively charged Safranin O molecule binds to negatively charged glycosaminoglycan (GAG) chains of proteoglycans in the extracellular matrix and within the cytoplasm of certain cells.
Figure 3. Safranin O Binding Mechanism.
Ponceau S: A Reversible Protein Stain
Ponceau S is a negative stain widely used in biochemistry for the rapid and reversible detection of proteins on nitrocellulose or PVDF membranes after electrophoretic transfer.[7] While not a traditional cytoplasmic stain for microscopy, its principle of binding to proteins can be applied to fixed cells. Its reversibility is a key advantage, allowing for subsequent immunodetection.
Staining Mechanism: The negatively charged sulfonate groups of Ponceau S bind to the positively charged amino groups of proteins, as well as interacting non-covalently with non-polar regions.[7]
References
- 1. Mechanism of dye binding in the protein assay using eosin dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neutral red - Wikipedia [en.wikipedia.org]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. ihisto.io [ihisto.io]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Ponceau S Waste: Ponceau S Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atlantisbioscience.com [atlantisbioscience.com]
A Comparative Guide to Staining Methods for Quantitative Image Analysis in Life Sciences
An Important Note on Acid Red 405: Initial searches for "this compound" in the context of quantitative biological image analysis did not yield evidence of its use for staining proteins, cells, or tissues in a research setting. The available information primarily points to its application as a commercial dye for textiles and other industrial purposes. Therefore, this guide will focus on established and validated staining methods that are routinely used by researchers for quantitative analysis.
For professionals in research, drug development, and other scientific fields, accurate and reproducible quantification of biological samples is paramount. Staining techniques coupled with image analysis are fundamental to this process. This guide provides a comparative overview of three major classes of stains used for the quantitative analysis of total protein on western blot membranes: Ponceau S, Coomassie Brilliant Blue, and Fluorescent Total Protein Stains.
Quantitative Comparison of Staining Methods
The selection of a staining method is critical and depends on the specific requirements of the experiment, such as sensitivity, linear range, and compatibility with downstream applications. The following table summarizes the key performance characteristics of the three most common types of total protein stains used in quantitative western blot analysis.
| Feature | Ponceau S | Coomassie Brilliant Blue (R-250) | Fluorescent Total Protein Stains (e.g., Revert™ 700, AdvanStain™ Total, TotalStain Q) |
| Limit of Detection (Sensitivity) | ~200 ng/band[1][2] | ~50 ng/band[1][3] | <1 ng to 10 ng/band (Varies by product)[4] |
| Linear Dynamic Range | Narrow[2] | Narrow[2] | Wide (up to 4 orders of magnitude)[4][5] |
| Typical Protein Loading Range | Not ideal for robust quantification | Not ideal for robust quantification | 1-60 µg of cell lysate[6] |
| Reversibility | Yes, easily reversible with water or mild base[3][7] | No, fixes proteins to the membrane[3] | No destaining required for immunodetection[8][9] |
| Compatibility with Immunodetection | Yes, after destaining[7] | No[3] | Yes, compatible with chemiluminescent and infrared detection[8][10] |
| Time for Staining & Visualization | Fast (~10-15 minutes)[3] | Slow (several hours to overnight)[3] | Fast (~15-20 minutes)[8][9] |
| Imaging Equipment Required | Standard white light imager or camera | Standard white light imager or scanner | Fluorescence imager (e.g., CCD or laser-based)[5] |
| Primary Application | Quick check of transfer efficiency[2] | Visualization of proteins on PVDF membranes | "Gold standard" for quantitative western blot normalization[6] |
Experimental Protocols and Workflows
Detailed and consistent protocols are crucial for reproducible quantitative analysis. Below are representative protocols for each staining method.
Ponceau S Staining
Ponceau S is a rapid and reversible stain, making it a popular choice for confirming successful protein transfer before proceeding with immunodetection.[11]
Experimental Protocol:
-
Post-Transfer Wash: After transferring proteins from the gel to a nitrocellulose or PVDF membrane, wash the membrane in ultrapure water three times for 1 minute each to remove transfer buffer components.[7]
-
Staining: Immerse the membrane in Ponceau S staining solution (typically 0.1% w/v Ponceau S in 5% v/v acetic acid) and incubate with gentle agitation for 5-10 minutes at room temperature.[3][12]
-
Washing: Briefly wash the membrane in ultrapure water for 30-90 seconds, or until red protein bands are clearly visible against a faint background.[7] Avoid over-washing, as the stain can be easily removed.
-
Imaging: Image the membrane using a white light imager or a standard camera to document the transfer efficiency.
-
Destaining: To proceed with immunodetection, completely destain the membrane by washing with Tris-buffered saline with Tween 20 (TBST) or a mild alkaline solution like 0.1M NaOH until the red color is gone.[7][13]
Logical Workflow for Ponceau S Staining:
Ponceau S staining workflow for western blot analysis.
Coomassie Brilliant Blue R-250 Staining
Coomassie Brilliant Blue offers higher sensitivity than Ponceau S for total protein visualization on membranes. However, it is an endpoint stain as it fixes proteins and is not compatible with subsequent immunodetection.[3] It is suitable for use with PVDF membranes but can dissolve nitrocellulose membranes.[14]
Experimental Protocol:
-
Post-Transfer Wash: After protein transfer to a PVDF membrane, wash the membrane with deionized water three times for 5 minutes each.[14]
-
Staining: Immerse the membrane in Coomassie Blue R-250 staining solution (e.g., 0.1% Coomassie R-250 in 40% ethanol, 10% acetic acid) for approximately 1 minute with gentle agitation.[15]
-
Destaining: Transfer the membrane to a destain solution (e.g., 10% ethanol, 7.5% acetic acid) and gently shake until the desired background is achieved and protein bands are distinct.[15] This may require several changes of the destain solution.
-
Final Wash & Dry: Rinse the membrane thoroughly with water and allow it to air dry.
-
Imaging: Image the dried membrane using a white light imager or scanner.
Logical Workflow for Coomassie Blue Staining:
Coomassie Blue staining workflow for total protein on a membrane.
Fluorescent Total Protein Staining
Fluorescent total protein stains are becoming the gold standard for quantitative western blot normalization due to their high sensitivity and wide linear dynamic range.[6] These stains are compatible with downstream immunodetection without the need for destaining.
Experimental Protocol (Representative - e.g., AdvanStain™ Total):
-
Post-Transfer Wash: After protein transfer, immerse the PVDF or nitrocellulose membrane in at least 10 mL of water for 5 minutes with gentle agitation.[16]
-
Staining: Decant the water and add the fluorescent staining solution (e.g., AdvanStain Total Staining Solution). Incubate for 5 minutes (PVDF) or 10 minutes (Nitrocellulose) at room temperature with gentle agitation.[8]
-
Washing: Decant the staining solution and wash the membrane three times for 3 minutes each with the provided washing solution.[8][16]
-
Imaging (Total Protein): Image the blot using a fluorescence imaging system with the appropriate excitation/emission settings (e.g., Cy3 channel for AdvanStain Total).[8]
-
Immunodetection: After imaging, rinse the blot with water and proceed directly to the blocking step of your standard western blot protocol.[8] The fluorescent signal from the total protein stain generally does not interfere with subsequent chemiluminescent or near-infrared antibody detection.[10]
Logical Workflow for Fluorescent Total Protein Staining:
Fluorescent total protein staining workflow for quantitative analysis.
References
- 1. Ponceau S staining: Purpose, protocol, and tips | Abcam [abcam.com]
- 2. biotium.com [biotium.com]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. bio-rad.com [bio-rad.com]
- 6. licorbio.com [licorbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. products.advansta.com [products.advansta.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. AdvanStain Total Protein Stain Kit : Rapid fluorescent stain for... [products.advansta.com]
- 11. researchgate.net [researchgate.net]
- 12. Ponceau S Waste: Ponceau S Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. conductscience.com [conductscience.com]
- 14. Detection of Proteins on Blot Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Coomassi Blue Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. products.advansta.com [products.advansta.com]
A Comparative Guide to Counterstains in H&E: Eosin Y vs. Acid Red 405
For researchers, scientists, and drug development professionals, the Hematoxylin and Eosin (H&E) stain is a cornerstone of histological analysis. While hematoxylin provides the essential nuclear detail, the choice of a counterstain is critical for delineating cytoplasmic and extracellular components. This guide provides an objective comparison of the universally adopted Eosin Y and a potential, though currently undocumented, alternative, Acid Red 405, for use as a counterstain in H&E protocols.
Eosin Y, a xanthene dye, is the established standard, valued for its differential staining of various tissue elements in shades of pink and red.[1][2] this compound, a monoazo acid dye, is utilized in industries such as textiles and paints for its vibrant red hue and has noted fluorescent properties.[2][3][4] This guide will delve into the known performance of Eosin Y and the theoretical potential of this compound as a histological counterstain, supported by detailed experimental protocols for the established H&E method.
Performance Characteristics: A Head-to-Head Comparison
The selection of an effective counterstain is pivotal for achieving high-contrast, detailed tissue morphology.[5][6] An ideal counterstain should provide a distinct color contrast to the nuclear stain without obscuring cellular detail.[7] The following table summarizes the known properties of Eosin Y and the available, albeit non-histological, information for this compound.
| Feature | Eosin Y | This compound |
| Dye Class | Xanthene Dye | Monoazo, Metal Complex Dye[2][3] |
| Color in H&E | Shades of pink and red[8] | Theoretically red, but untested in H&E |
| Staining Mechanism | Anionic dye that binds to cationic proteins in the cytoplasm and connective tissue.[6][8] | Anionic dye, expected to bind to cationic tissue components.[4] |
| Specificity | Differentially stains cytoplasm, collagen, muscle fibers, and red blood cells.[8] | Unknown in a histological context. |
| Compatibility | Fully compatible and optimized for H&E staining protocols.[8] | Compatibility with H&E reagents is unknown. |
| Photostability | Generally considered to have good photostability for routine microscopy. | Azo dyes can exhibit variable photostability; specific data for this compound is unavailable.[9] |
| Fluorescence | Exhibits yellow-green fluorescence. | Marketed as a fluorescent dye.[3][10] |
Note: The performance characteristics of this compound in a histological context are not documented in peer-reviewed literature. The information provided is based on its general properties as an acid dye.
The Chemistry of Counterstaining
The efficacy of a counterstain in the H&E method is predicated on the electrostatic interaction between the dye and the tissue components.[11] Eosin Y, an anionic (negatively charged) dye, is attracted to the cationic (positively charged) proteins within the cytoplasm and extracellular matrix, resulting in the characteristic pink and red hues.[8]
This compound is also an acid dye, implying it is anionic and would likely bind to the same eosinophilic components of the tissue.[4] However, as a monoazo dye, its molecular structure and charge distribution differ from that of Eosin Y, a xanthene dye.[3][4] This could potentially result in differences in staining intensity, shade, and specificity. Azo dyes are known for their strong, vibrant colors, but their performance as biological stains can vary.[12]
Experimental Protocols
Reproducible and high-quality staining is contingent on a well-defined and consistently executed protocol. Below are detailed methodologies for the standard H&E staining procedure using Eosin Y. Currently, there are no established protocols for the use of this compound as a counterstain in H&E.
Standard H&E Staining Protocol with Eosin Y
This protocol is a widely accepted method for staining paraffin-embedded tissue sections.
I. Deparaffinization and Rehydration:
-
Immerse slides in Xylene (I) for 5 minutes.
-
Immerse slides in Xylene (II) for 5 minutes.
-
Immerse slides in 100% Ethanol (I) for 3 minutes.
-
Immerse slides in 100% Ethanol (II) for 3 minutes.
-
Immerse slides in 95% Ethanol for 3 minutes.
-
Immerse slides in 80% Ethanol for 3 minutes.
-
Rinse gently in running tap water.
II. Hematoxylin Staining:
-
Immerse slides in Harris Hematoxylin solution for 3-5 minutes.
-
Rinse gently in running tap water.
-
Differentiate in 1% Acid Alcohol (1% HCl in 70% Ethanol) for 5-10 seconds.
-
Rinse gently in running tap water.
-
"Blue" the sections in Scott's Tap Water Substitute or a weak alkaline solution for 1-2 minutes.
-
Rinse gently in running tap water.
III. Eosin Y Counterstaining:
-
Immerse slides in 1% Eosin Y solution for 1-3 minutes.
-
Rinse gently in running tap water to remove excess eosin.
IV. Dehydration and Clearing:
-
Immerse slides in 95% Ethanol (I) for 3 minutes.
-
Immerse slides in 95% Ethanol (II) for 3 minutes.
-
Immerse slides in 100% Ethanol (I) for 3 minutes.
-
Immerse slides in 100% Ethanol (II) for 3 minutes.
-
Immerse slides in Xylene (I) for 5 minutes.
-
Immerse slides in Xylene (II) for 5 minutes.
V. Mounting:
-
Apply a drop of mounting medium to the tissue section and coverslip.
Visualizing the Workflow
To aid in understanding the procedural flow of H&E staining, the following diagrams illustrate the key stages.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. hztya.com [hztya.com]
- 3. This compound|CAS NO.83833-37-8 [chinainterdyes.com]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Intro to Immunohistochemistry (IHC) Staining: Steps & Best Practices [leicabiosystems.com]
- 8. Histology, Staining - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Xanthene-Based Dyes for Photoacoustic Imaging and Their Use as Analyte-Responsive Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Performance Analysis of Cytoplasmic Stains: A Comparative Guide on Biebrich Scarlet and Acid Red 405 in Histology
A noticeable disparity in histological application and available performance data exists between Biebrich Scarlet and Acid Red 405. While Biebrich Scarlet is a well-established and routinely used anionic dye in histology, particularly as a key component of the Masson's trichrome stain, this compound does not have documented applications in this field. Extensive research yields no specific information, protocols, or publications detailing the use of this compound as a counterstain or for any other purpose in histological applications. The available information identifies this compound (CAS No. 83833-37-8) as a metal complex dye primarily used for non-biological purposes such as a fluorescent marker and in the paint and textile industries.[1][2][3][4] One study mentions the use of a 1.0% acid red solution as a caries-disclosing dye in dentistry, but the specific type of acid red is not identified as this compound.[5]
In contrast, Biebrich Scarlet (C.I. 26905; Acid Red 66) is a frequently utilized acid dye that provides vibrant red staining of acidophilic tissue components like cytoplasm, muscle, and collagen.[6][7] Its primary role in histology is as the initial cytoplasmic stain in the Masson's trichrome method, one of the most common techniques for differentiating collagen from muscle tissue.[6][8][9]
This guide, therefore, will focus on the well-documented performance and application of Biebrich Scarlet in a standard histological protocol. Due to the lack of data, a direct performance comparison with this compound is not possible. Researchers, scientists, and drug development professionals should exercise caution and rely on validated histological reagents.
Performance and Properties of Biebrich Scarlet
Biebrich Scarlet is an anionic azo dye that binds to positively charged proteins in the cytoplasm and connective tissue.[10] In the context of the Masson's trichrome stain, it is typically used in combination with acid fuchsin to stain muscle fibers, cytoplasm, and collagen red.[8][11] The subsequent application of a polyacid, such as phosphomolybdic or phosphotungstic acid, acts as a decolorizing agent, selectively removing the Biebrich Scarlet-acid fuchsin from the collagen fibers.[7][9][11] This step is crucial for the final blue or green counterstaining of collagen.
The staining intensity of acid dyes like Biebrich Scarlet is pH-dependent, with acidic conditions enhancing the staining by increasing the positive charges on tissue proteins.[6]
Table 1: Staining Characteristics of Biebrich Scarlet in Masson's Trichrome Stain
| Tissue Component | Expected Color with Biebrich Scarlet-Acid Fuchsin | Final Color after Counterstaining |
| Nuclei | Dark Blue/Black (with Weigert's Hematoxylin) | Dark Blue/Black |
| Cytoplasm | Red | Red |
| Muscle | Red | Red |
| Erythrocytes | Red | Red |
| Collagen | Red | Blue or Green (with Aniline Blue or Light Green) |
Experimental Protocol: Masson's Trichrome Stain
The following is a standard protocol for the Masson's trichrome stain, which utilizes a Biebrich Scarlet-Acid Fuchsin solution.
Reagents:
-
Bouin's Solution (Mordant)
-
Weigert's Iron Hematoxylin (for nuclear staining)
-
Biebrich Scarlet-Acid Fuchsin Solution (e.g., 0.9% Biebrich Scarlet, 0.1% Acid Fuchsin in 1% acetic acid)[8]
-
Phosphomolybdic/Phosphotungstic Acid Solution (Differentiator)
-
Aniline Blue Solution or Light Green SF Yellowish Solution (Collagen stain)
-
1% Acetic Acid Solution (Rinse)
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through graded alcohols to distilled water.
-
Mordanting: Mordant sections in pre-warmed Bouin's solution at 56°C for 1 hour or overnight at room temperature.[8][9] Wash in running tap water until the yellow color disappears.
-
Nuclear Staining: Stain with Weigert's iron hematoxylin for 5-10 minutes.[8][11] Wash in running tap water.
-
Cytoplasmic Staining: Stain in Biebrich Scarlet-Acid Fuchsin solution for 5-15 minutes.[8][12] Rinse in distilled water.
-
Differentiation: Place slides in Phosphomolybdic/Phosphotungstic Acid solution for 10-15 minutes.[12] This step removes the red stain from the collagen.
-
Collagen Staining: Transfer slides directly to Aniline Blue (or Light Green) solution and stain for 5-10 minutes.
-
Final Differentiation and Dehydration: Differentiate in 1% acetic acid solution for 1-3 minutes.[12] Dehydrate through graded alcohols, clear in xylene, and mount with a resinous mounting medium.
Visualizing the Workflow and Staining Mechanism
To better understand the experimental process and the underlying principles of the Masson's Trichrome stain, the following diagrams have been generated.
Caption: A flowchart illustrating the sequential steps of the Masson's Trichrome staining procedure.
Caption: A diagram showing the differential staining principle in Masson's Trichrome.
Conclusion
Biebrich Scarlet is a reliable and effective cytoplasmic stain with a long history of use in histology, particularly within the Masson's trichrome method. Its performance in differentiating muscle and cytoplasm from collagen is well-documented and reproducible when following established protocols. In contrast, this compound is not a recognized histological stain, and there is no available data to support its use in this application. For researchers, scientists, and drug development professionals requiring accurate and reproducible histological staining, it is imperative to use validated reagents with established protocols, such as Biebrich Scarlet.
References
- 1. This compound|CAS NO.83833-37-8 [chinainterdyes.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. hztya.com [hztya.com]
- 4. specialchem.com [specialchem.com]
- 5. Histological study of an acid red caries-disclosing dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. New acid dyes and their metal complexes: dyeing, thermal and antifungal behavior [scielo.org.mx]
- 8. This compound - Immunomart [immunomart.com]
- 9. dermnetnz.org [dermnetnz.org]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. vectorlabs.com [vectorlabs.com]
- 12. bisresearch.com [bisresearch.com]
Unraveling Staining Specificity: A Comparative Guide to Acid Dyes in Tissue Analysis
For researchers, scientists, and drug development professionals seeking to accurately visualize and quantify tissue components, the choice of staining method is paramount. While a vast array of dyes exists, their cross-reactivity and specificity can significantly impact experimental outcomes. This guide provides a comprehensive comparison of acid dyes, with a focus on alternatives to the industrially utilized Acid Red 405 for histological applications, supported by established experimental data and protocols.
Initial investigations into the application of this compound, a monoazo metal complex dye, for biological tissue staining revealed a significant lack of available data. Its primary use is documented within the textile and paint industries for coloring materials such as polyamide, wool, and silk. Consequently, its cross-reactivity with various tissue components remains uncharacterized in the scientific literature, making it an unsuitable candidate for reliable and reproducible biological research at this time.
This guide, therefore, pivots to two robust and well-documented acid dye-based staining methods widely employed in histology for the visualization of collagen and other extracellular matrix components: Picrosirius Red (PSR) and Masson's Trichrome (MT).
The Principle of Acid Dye Staining in Histology
Acid dyes are anionic, carrying a negative charge. Their staining mechanism in biological tissues is primarily based on electrostatic interactions with cationic (positively charged) tissue components.[1] In an acidic solution, proteins within the cytoplasm, muscle fibers, and collagen become protonated, acquiring a positive charge. This allows the negatively charged dye molecules to bind to these structures.[2][3] The specificity of a particular acid dye to different tissue components is influenced by factors such as the dye's molecular size, shape, and the number and arrangement of its sulfonic acid groups, as well as the density and accessibility of positive charges within the tissue.
Comparative Analysis: Picrosirius Red vs. Masson's Trichrome
Picrosirius Red and Masson's Trichrome are two of the most common staining techniques for differentiating collagen fibers from other tissue components.[4] While both are effective, they differ in their mechanism, specificity, and the nature of the data they provide.
Staining Performance and Specificity
| Feature | Picrosirius Red (PSR) | Masson's Trichrome (MT) |
| Primary Target | Collagen (Types I and III)[5] | Collagen, Muscle, Cytoplasm, Nuclei[6] |
| Mechanism | The elongated sulfonic acid groups of Sirius Red align with the long axis of collagen molecules, enhancing their natural birefringence.[7][8] | A multi-step method involving sequential staining with different acid dyes and differentiation with phosphomolybdic/phosphotungstic acid.[9][10] |
| Specificity for Collagen | High, especially when viewed with polarized light.[8] | Good, but can sometimes stain other acidophilic structures blue. |
| Visualization | Under bright-field microscopy, collagen appears red.[11] Under polarized light, collagen fibers appear bright yellow, orange, or green depending on their thickness and orientation.[5][12] | Results in three distinct colors: collagen in blue, muscle and cytoplasm in red, and nuclei in dark brown/black.[6] |
| Cross-Reactivity | Primarily binds to collagen. Minimal staining of other tissue components. | Stains a broader range of tissue components, providing more contextual information but with potentially less specific collagen visualization. |
Quantitative Analysis
Recent studies have demonstrated that both PSR and MT staining can be used for the digital quantification of collagen.[13][14] However, PSR is often considered superior for this purpose due to the high contrast it provides, especially with polarized light microscopy, which facilitates automated image analysis.[15][16][17] Some comparative analyses have suggested that Masson's Trichrome may slightly overestimate collagen content due to the less distinct color separation between collagen and other components.[14]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for Picrosirius Red and Masson's Trichrome staining of formalin-fixed, paraffin-embedded tissue sections.
Picrosirius Red Staining Protocol
Reagents:
-
Picro-Sirius Red Solution: 0.1% Sirius Red (Direct Red 80) in a saturated aqueous solution of picric acid.[11]
-
Acidified Water: 0.5% glacial acetic acid in distilled water.[11]
-
Weigert's Hematoxylin (optional, for nuclear counterstaining).
-
Graded alcohols and xylene for deparaffinization and clearing.
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
(Optional) Stain nuclei with Weigert's hematoxylin for 8 minutes and wash in running tap water.[11]
-
Wash in two changes of acidified water.[11]
-
Dehydrate rapidly through graded alcohols.
-
Clear in xylene and mount with a resinous medium.[12]
Masson's Trichrome Staining Protocol
Reagents:
-
Bouin's Solution or other suitable mordant.[10]
-
Weigert's Iron Hematoxylin.
-
Biebrich Scarlet-Acid Fuchsin solution.[6]
-
Phosphomolybdic/Phosphotungstic Acid solution.[6]
-
Aniline Blue or Light Green solution.[6]
-
1% Acetic Acid solution.
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Mordant in Bouin's solution for 1 hour at 56°C (for formalin-fixed tissue).[6]
-
Wash in running tap water to remove the yellow color.
-
Stain nuclei with Weigert's iron hematoxylin for 10 minutes.[6]
-
Wash in running tap water.
-
Stain with Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.[6]
-
Rinse in distilled water.
-
Differentiate in Phosphomolybdic/Phosphotungstic Acid solution for 10-15 minutes.[6]
-
Stain in Aniline Blue or Light Green solution for 5-10 minutes.[6]
-
Differentiate in 1% Acetic Acid solution for 2-5 minutes.[6]
-
Dehydrate through graded alcohols, clear in xylene, and mount.
Visualizing the Workflow
To better understand the procedural differences, the following diagrams illustrate the key steps in each staining protocol.
Conclusion
While this compound lacks the necessary characterization for reliable use in histological staining, Picrosirius Red and Masson's Trichrome offer well-established and robust alternatives for the visualization and quantification of tissue components. The choice between PSR and MT will depend on the specific research question. For highly specific visualization and quantification of collagen, particularly for studies of fibrosis, Picrosirius Red coupled with polarized light microscopy is the superior method. For a more general overview of tissue architecture, providing distinct colors for collagen, muscle, and cytoplasm, Masson's Trichrome remains an invaluable tool. Researchers are encouraged to select the staining method that best suits their experimental needs and to follow standardized protocols to ensure the accuracy and reproducibility of their findings.
References
- 1. columbia.edu [columbia.edu]
- 2. wildwoollys.com [wildwoollys.com]
- 3. How Acid Dye Works [dharmatrading.com]
- 4. benchchem.com [benchchem.com]
- 5. dbiosys.com [dbiosys.com]
- 6. microbenotes.com [microbenotes.com]
- 7. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 8. Method for Picrosirius Red-Polarization Detection of Collagen Fibers in Tissue Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. stainsfile.com [stainsfile.com]
- 11. med.emory.edu [med.emory.edu]
- 12. stainsfile.com [stainsfile.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Comparative Evaluation of Masson's Trichrome and Picrosirius Red Staining for Digital Collagen Quantification Using ImageJ in Rabbit Wound Healing Research | Journal of Experimental Biology and Agricultural Sciences [jebas.org]
- 15. Histological image quantification of picrosirius red stained skeletal muscle sections [protocols.io]
- 16. protocols.io [protocols.io]
- 17. echelon-inc.com [echelon-inc.com]
A comparative study of the photostability of different red acid dyes.
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable dye for various applications in research and development hinges on its stability under light exposure. This guide provides a comparative analysis of the photostability of three commonly used red acid dyes: Acid Red 1, Acid Red 27, and Acid Red 88. The information presented herein is based on available experimental data to facilitate an informed decision-making process.
Comparative Photostability Data
The photostability of a dye is a critical parameter, and it is often quantified by its photodegradation rate constant (k) and quantum yield (Φ). A higher rate constant and quantum yield indicate lower photostability. The following table summarizes the available quantitative data for the selected red acid dyes. It is important to note that the experimental conditions under which these values were obtained can significantly influence the results.
| Dye | C.I. Name | CAS Number | Photodegradation Rate Constant (k) | Quantum Yield (Φ) of Photodegradation | Experimental Conditions |
| Acid Red 1 | 18050 | 3734-67-6 | 99.12% degradation efficiency at pH 3.5 | Data not available | Heterogeneous Fenton-like reaction in the absence of light[1] |
| Acid Red 27 | 16185 | 915-67-3 | 0.048 min⁻¹ (pseudo-first-order) | 9.2 x 10⁻³ molecules/photon | UV-C irradiation in a TiO₂ suspension[2]; Visible light irradiation[3] |
| Acid Red 88 | 15620 | 1658-56-6 | 0.059 min⁻¹ (pseudo-first-order) | Data not available | UV-C irradiation in a TiO₂ suspension[2] |
Note: The degradation of azo dyes like Acid Red 88 and Acid Red 27 is often observed to follow pseudo-first-order kinetics.[2] A direct comparison of the intrinsic photostability is challenging due to the variations in experimental setups across different studies. The data presented here is for photocatalytic degradation, which is a common method for studying the light-induced breakdown of these dyes.[2][4][5]
Experimental Protocols
A standardized approach is crucial for the accurate assessment and comparison of dye photostability. The following is a generalized experimental protocol based on established guidelines and methodologies for testing the photostability of chemical substances.
Sample Preparation
-
Solution Preparation: Prepare aqueous solutions of Acid Red 1, Acid Red 27, and Acid Red 88 of a known concentration (e.g., 10 mg/L) using deionized water.
-
pH Adjustment: Adjust the pH of the solutions to a standardized value (e.g., pH 7) using dilute acid or base, as pH can significantly influence photodegradation rates.[2]
-
Controls: Prepare a "dark control" for each dye solution by wrapping the container in aluminum foil to shield it from light. This allows for the differentiation between photodegradation and other degradation pathways.
Irradiation Conditions
-
Light Source: Expose the dye solutions to a controlled light source. A xenon lamp or a combination of cool white fluorescent and near-ultraviolet lamps are commonly used to simulate sunlight. The light intensity should be monitored and maintained at a constant level throughout the experiment.
-
Temperature Control: Maintain a constant temperature during the experiment to minimize thermal degradation.
-
Exposure Duration: Expose the samples to light for a defined period, with aliquots taken at regular intervals for analysis.
Analytical Method
-
UV-Vis Spectrophotometry: The degradation of the dyes can be monitored by measuring the change in absorbance at their respective maximum absorption wavelengths (λmax) using a UV-Vis spectrophotometer.
-
Kinetic Analysis: The photodegradation rate constant (k) can be determined by plotting the natural logarithm of the dye concentration (or absorbance) versus irradiation time. For a first-order reaction, this will yield a straight line with a slope equal to -k.
Visualizing the Process
To better understand the experimental process and the underlying mechanism of photodegradation, the following diagrams are provided.
Caption: Experimental workflow for the comparative photostability study of red acid dyes.
Caption: Simplified signaling pathway for the photodegradation of acid dyes.
References
Unraveling Muscle Fiber Specificity: A Comparative Guide to Staining Techniques
For researchers, scientists, and drug development professionals seeking to accurately differentiate and analyze muscle fiber types, the choice of staining method is paramount. This guide provides a comprehensive comparison of established muscle fiber staining techniques, evaluating their specificity and performance. While the inquiry specifically mentioned Acid Red 405, our extensive review of scientific literature reveals no evidence of its use or validation for specific muscle fiber staining. Therefore, this guide will focus on comparing proven, effective alternatives and will serve to redirect researchers towards established and reliable methodologies.
Executive Summary
The accurate identification of muscle fiber types is crucial for understanding muscle physiology, pathology, and the effects of therapeutic interventions. The primary methods for this purpose are histochemical and immunohistochemical techniques. General protein stains, while useful in other contexts, lack the specificity required for differentiating fiber types within a muscle tissue section. Based on current scientific literature, this compound is not a recognized or validated stain for muscle fiber analysis. Researchers are advised to use established methods such as ATPase histochemistry or immunohistochemistry using specific myosin heavy chain antibodies for reliable and reproducible results.
Comparison of Muscle Fiber Staining Techniques
The following table summarizes the key characteristics of common muscle fiber staining methods.
| Staining Method | Principle | Specificity | Throughput | Cost | Key Application |
| ATPase Histochemistry | Differential pH lability of myosin ATPase activity in different fiber types. | Good for differentiating between Type I, IIA, and IIB fibers.[1] | Moderate | Low | Routine fiber typing of fresh-frozen muscle sections. |
| NADH-TR Histochemistry | Stains mitochondria, highlighting oxidative capacity. | Differentiates fibers based on oxidative potential (Type I > Type II).[1] | Moderate | Low | Assessing metabolic characteristics of muscle fibers. |
| Immunohistochemistry (IHC) | Antibody-based detection of specific myosin heavy chain (MyHC) isoforms. | High; can distinguish between more nuanced fiber types (e.g., IIX).[2][3][4] | Low to Moderate | High | Precise fiber typing and analysis of specific protein expression. |
| Hematoxylin & Eosin (H&E) | Stains nuclei blue and cytoplasm pink, revealing general morphology. | Low; does not differentiate fiber types.[1] | High | Very Low | General assessment of muscle tissue structure and integrity. |
| General Protein Stains (Ponceau S, Amido Black 10B) | Bind to proteins non-specifically. | None for fiber type differentiation in tissue. | N/A for tissue sections | Low | Primarily used for protein detection on western blot membranes.[5][6][7][8][9][10][11] |
| This compound | No documented scientific use for muscle fiber staining. | N/A | N/A | N/A | Not recommended for muscle fiber analysis. |
Experimental Protocols
ATPase Staining for Fiber Typing
This method relies on the differential pH sensitivity of myosin ATPase in different fiber types. By pre-incubating serial muscle sections in buffers of varying pH, different fiber types can be visualized.
Protocol:
-
Cut fresh-frozen muscle tissue into 10 µm thick serial sections.
-
Pre-incubation:
-
For staining Type I fibers: Pre-incubate one section in an acid buffer (pH 4.3-4.5) for 5-10 minutes.
-
For staining Type II fibers: Pre-incubate another section in an alkaline buffer (pH 10.4-10.8) for 10-15 minutes.
-
-
Incubation: Incubate all sections in an ATP-containing medium at 37°C for 30-60 minutes.
-
Visualization:
-
Rinse sections in calcium chloride solution.
-
Transfer to a cobalt chloride solution, which results in the precipitation of cobalt phosphate at the sites of ATPase activity.
-
Rinse and immerse in ammonium sulfide to convert the cobalt phosphate to a visible black precipitate of cobalt sulfide.
-
-
Dehydrate and mount.
Expected Results:
-
Acid pre-incubation (pH 4.5): Type I fibers stain dark, Type IIA fibers stain lightest, and Type IIB fibers stain intermediately.[1]
-
Alkaline pre-incubation (pH 10.8): Type II fibers stain dark, while Type I fibers stain light.[1]
Immunohistochemistry (IHC) for Myosin Heavy Chain Isoforms
This technique uses specific antibodies to identify different myosin heavy chain isoforms characteristic of each fiber type.
Protocol:
-
Cut fresh-frozen or paraffin-embedded muscle tissue sections (5-10 µm).
-
Antigen Retrieval (if using paraffin-embedded tissue): Use appropriate heat- or enzyme-induced epitope retrieval methods.
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies specific for different MyHC isoforms (e.g., anti-MyHC I, anti-MyHC IIa, anti-MyHC IIb) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstaining and Mounting: Counterstain with a nuclear stain (e.g., DAPI) if desired, and mount with an appropriate mounting medium.
-
Imaging: Visualize using a fluorescence microscope.
Visualizing Experimental Workflows
To aid in understanding the procedural differences, the following diagrams illustrate the workflows for ATPase histochemistry and immunohistochemistry.
Caption: Workflow for ATPase Histochemistry.
Caption: Workflow for Immunohistochemistry.
Conclusion
The selection of an appropriate staining method is critical for the accurate assessment of muscle fiber characteristics. While the initial query focused on this compound, the lack of scientific validation for its use in muscle fiber staining necessitates a pivot to established and reliable techniques. ATPase histochemistry remains a valuable and cost-effective method for routine fiber typing. For more precise and specific identification of fiber subtypes, particularly in complex research models, immunohistochemistry against myosin heavy chain isoforms is the gold standard. Researchers should carefully consider the specific goals of their study, available resources, and the level of detail required when choosing the most suitable staining protocol.
References
- 1. Muscle Phenotyping Stains — BIOQUANT [bioquant.com]
- 2. Czech Journal of Animal Science: Comparison of two muscle fibre staining techniques and their relation to pork quality traits [cjas.agriculturejournals.cz]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. Ponceau S Staining Solution | Cell Signaling Technology [cellsignal.com]
- 6. Amido black 10B - Wikipedia [en.wikipedia.org]
- 7. biognost.com [biognost.com]
- 8. bioquochem.com [bioquochem.com]
- 9. discofinechem.com [discofinechem.com]
- 10. biotium.com [biotium.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
How does Acid Red 405 compare to other fluorescent red dyes for microscopy?
In the realm of fluorescence microscopy, the selection of an appropriate fluorescent dye is paramount for achieving high-quality imaging and reliable experimental data. For researchers focusing on the red end of the spectrum, a variety of fluorescent dyes are available, each with its own set of characteristics. While the initially queried "Acid Red 405" is not a recognized fluorescent dye for microscopy applications, this guide provides a detailed comparison of four widely used red fluorescent dyes: Texas Red , Alexa Fluor 594 , Rhodamine B , and Cy5 . This guide is intended for researchers, scientists, and drug development professionals seeking to make an informed decision on the most suitable red fluorescent dye for their specific microscopy needs.
Quantitative Performance Comparison
The selection of a fluorescent dye is often a trade-off between brightness, photostability, and other spectral properties. The following table summarizes the key quantitative data for the four red fluorescent dyes discussed in this guide.
| Property | Texas Red | Alexa Fluor 594 | Rhodamine B | Cy5 |
| Excitation Max (nm) | ~596[1] | ~590[2] | ~543-555 | ~649[3] |
| Emission Max (nm) | ~615[1] | ~617[2] | ~565-620 | ~670[3] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~85,000[1] | ~73,000[2] | ~106,000[4] | ~250,000[3] |
| Quantum Yield (Φ) | ~0.93[1] | ~0.66[2] | ~0.31 - 0.70[5][6] | ~0.2 - 0.27[3] |
| Relative Brightness | Bright | Very Bright | Bright | Very Bright |
| Relative Photostability | Good | Excellent | Moderate | Moderate |
Note: Brightness is proportional to the product of the molar extinction coefficient and the quantum yield. The quantum yield of Rhodamine B can vary significantly depending on the solvent and local environment.
Experimental Protocols: Indirect Immunofluorescence
Indirect immunofluorescence is a common technique used to visualize specific proteins within a cell or tissue sample. The following is a generalized protocol that can be adapted for use with secondary antibodies conjugated to Texas Red, Alexa Fluor 594, Rhodamine B, or Cy5.
1. Sample Preparation:
-
Culture cells on sterile glass coverslips or in appropriate imaging chambers to the desired confluency.
-
For tissue sections, deparaffinize and rehydrate the slides.
2. Fixation:
-
Aspirate the culture medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
3. Permeabilization (for intracellular targets):
-
Incubate the fixed cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
4. Blocking:
-
To reduce non-specific antibody binding, incubate the cells in a blocking buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or normal goat serum in PBS) for 30-60 minutes at room temperature.
5. Primary Antibody Incubation:
-
Dilute the primary antibody specific to the target protein in the blocking buffer to its optimal concentration.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
6. Secondary Antibody Incubation:
-
Dilute the fluorescently conjugated secondary antibody (e.g., Goat anti-Mouse IgG conjugated with Alexa Fluor 594) in the blocking buffer. Protect the antibody from light from this step onwards.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in a dark, humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
7. Counterstaining (Optional):
-
To visualize cell nuclei, incubate the cells with a nuclear stain such as DAPI (4',6-diamidino-2-phenylindole) for 5-10 minutes.
-
Wash the cells twice with PBS.
8. Mounting:
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
9. Imaging:
-
Visualize the stained sample using a fluorescence microscope equipped with the appropriate filter sets for the chosen red fluorescent dye.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the indirect immunofluorescence protocol.
Caption: Workflow of the indirect immunofluorescence protocol.
Dye Selection Considerations
-
Alexa Fluor 594 is often considered a top choice for red fluorescence due to its excellent brightness and superior photostability, making it ideal for demanding applications such as confocal and super-resolution microscopy.[7][8]
-
Texas Red is a bright and widely used dye, but it can be less photostable than Alexa Fluor 594.[8][9] It is a suitable alternative when cost is a primary consideration.
-
Rhodamine B is a classic red fluorescent dye with good brightness, but its photostability is generally lower than that of Alexa Fluor 594 and Texas Red. Its fluorescence properties can also be more sensitive to the local environment.
-
Cy5 is a far-red fluorescent dye, which is advantageous for reducing autofluorescence from the sample.[3] However, it is known to be susceptible to photobleaching, especially in the absence of antifade reagents.[10]
Ultimately, the optimal red fluorescent dye will depend on the specific requirements of the experiment, including the imaging modality, the expression level of the target protein, and the need for photostability during long-term imaging.
References
- 1. Long-Wavelength Rhodamines, Texas Red Dyes and QSY Quenchers—Section 1.6 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. labinsights.nl [labinsights.nl]
- 5. omlc.org [omlc.org]
- 6. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 7. Alexa Fluor 594 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Texas Red (and Texas Red-X) Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. benchchem.com [benchchem.com]
Cost-benefit analysis of using Acid Red 405 in a research laboratory setting.
An In-Depth Comparative Analysis of Acid Red 405 for Laboratory Research
For researchers, scientists, and professionals in drug development, the selection of appropriate staining reagents is a critical decision that impacts experimental outcomes and budget allocation. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance and economic viability against established alternatives, Eosin Y and Light Green SF Yellowish, in a research laboratory setting.
Overview of Staining Reagents
This compound is a synthetic red dye, primarily utilized in the textile and cosmetics industries. While it is classified as a fluorescent acid dye, its application in biological research is not well-documented, presenting both potential opportunities and significant challenges for laboratory use.
Eosin Y is a widely recognized counterstain to hematoxylin in the ubiquitous Hematoxylin and Eosin (H&E) staining protocol. It imparts a pink or red color to cytoplasmic structures, collagen, and muscle fibers, and also possesses fluorescent properties.
Light Green SF Yellowish serves as a common counterstain in specialized histological techniques, such as Masson's trichrome stain, where it provides a contrasting green color to collagen and other connective tissues.
Cost-Benefit Analysis
A critical aspect of laboratory management is the economic efficiency of consumables. The following table provides a comparative cost analysis of the three dyes. Prices are estimates and can vary based on supplier, purity, and volume.
| Dye | Primary Application | Average Cost per 100g (USD) | Estimated Cost per 500mL of 1% Staining Solution (USD) |
| This compound | Industrial Dyeing | $50 - $150 | $2.50 - $7.50 |
| Eosin Y | Histological Counterstain | $150 - $300[1][2][3] | $7.50 - $15.00 |
| Light Green SF Yellowish | Histological Counterstain | $400 - $700[4] | $20.00 - $35.00 |
Economic Considerations:
On a per-gram basis, this compound is substantially more affordable than its counterparts. However, the true cost extends beyond the initial purchase price. The lack of established protocols for this compound in a research context necessitates significant investment in time and resources for optimization and validation. In contrast, the well-documented and reliable performance of Eosin Y and Light Green SF Yellowish in established protocols can lead to lower overall costs by minimizing experimental repeats and troubleshooting. The cost per slide for a standard H&E stain is generally low due to the widespread use and efficiency of the protocol.[5][6]
Performance Comparison
The utility of a stain is determined by its performance characteristics, including specificity, intensity, and ease of use.
| Performance Metric | This compound | Eosin Y | Light Green SF Yellowish |
| Staining Specificity | Not well-characterized for biological tissues | Broadly stains acidophilic structures (cytoplasm, collagen) | Primarily stains collagen and connective tissue |
| Staining Intensity | Requires optimization | Consistently strong and vibrant | Provides good contrast in trichrome methods |
| Reproducibility | Low, due to lack of standard protocols | High, with extensive validation in literature | High, for established trichrome protocols |
| Fluorescence | Yes[7] | Yes | No |
| Photostability | Unknown for microscopy applications | Moderate | Not applicable |
Performance Insights:
Eosin Y provides a reliable and reproducible staining pattern for general morphological assessment. Light Green SF Yellowish offers superior differentiation of collagen fibers in complex tissues, which is invaluable for studies focusing on fibrosis or extracellular matrix remodeling. The performance of this compound in a research setting remains largely uncharacterized, making it a high-risk option for routine histological analysis.
Experimental Protocols
Detailed and validated protocols are paramount for achieving consistent and reliable staining results.
Protocol: this compound Staining (for validation purposes)
This protocol serves as a starting point for optimization.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol for 3 minutes each.
-
Hydrate through 95% and 70% ethanol for 3 minutes each.
-
Rinse in distilled water.
-
-
Staining:
-
Prepare a 0.5% (w/v) this compound solution in distilled water with 0.5% glacial acetic acid.
-
Immerse slides for 5-10 minutes.
-
Briefly rinse in distilled water.
-
-
Dehydration and Clearing:
-
Dehydrate through 95% and 100% ethanol.
-
Clear in xylene.
-
-
Mounting:
-
Coverslip with a resinous mounting medium.
-
Protocol: Hematoxylin and Eosin (H&E) Staining
-
Deparaffinization and Rehydration: As described above.
-
Nuclear Staining:
-
Immerse in Harris' or Mayer's hematoxylin for 5-10 minutes.
-
Rinse in running tap water.
-
Differentiate briefly in 0.5% acid alcohol.
-
"Blue" the sections in Scott's tap water substitute or weak ammonia water.
-
Wash in tap water.
-
-
Counterstaining:
-
Immerse in 1% Eosin Y solution for 1-3 minutes.
-
-
Dehydration, Clearing, and Mounting: As described above.
Protocol: Masson's Trichrome Staining (with Light Green SF Yellowish)
-
Deparaffinization and Rehydration: As described above.
-
Mordanting: Immerse in Bouin's solution for 1 hour at 56°C or overnight at room temperature.
-
Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes.
-
Cytoplasmic and Muscle Fiber Staining: Stain with Biebrich scarlet-acid fuchsin solution for 15 minutes.
-
Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Collagen Staining: Stain with 2.5% Light Green SF Yellowish solution for 5-10 minutes.
-
Dehydration, Clearing, and Mounting: As described above.
Visualizing Experimental Workflows and Biological Structures
The following diagrams, generated using Graphviz, illustrate the logical flow of a staining protocol and the components of the extracellular matrix that are often the target of such stains.
Caption: A generalized workflow for histological staining of paraffin-embedded tissues.
Caption: Simplified signaling pathway showing the interaction between cells and the extracellular matrix.
Conclusion
While this compound presents an economically attractive option based on its low raw material cost, its use in a research setting is hampered by a lack of established protocols and performance data. The potential for significant time and resource expenditure on optimization and validation outweighs the initial cost savings for most research applications.
For routine histological examination, Eosin Y , as part of the H&E stain, remains the gold standard, offering a superior balance of cost, reliability, and ease of use. For research focused on the detailed analysis of connective tissues, Light Green SF Yellowish in a trichrome staining procedure is a justifiable expense.
The adoption of this compound in a research laboratory would necessitate a dedicated study to characterize its staining properties and develop reliable protocols, a venture that may not be practical for most research and drug development timelines.
References
- 1. Eosin Y (C.I. 45380), 100 g, CAS No. 17372-87-1 | H&E Staining | Staining | Histology/Microscopy | Life Science | Carl ROTH - International [carlroth.com]
- 2. goldbio.com [goldbio.com]
- 3. Eosin Y (Certified Biological Stain), Fisher Chemical 25 g | Buy Online | Fisher Scientific [fishersci.com]
- 4. crystalline | Sigma-Aldrich [sigmaaldrich.com]
- 5. Fee Schedule – Histology and Imaging Core (HIC) [uwhistologyandimaging.org]
- 6. Pricing | Histology Service Core | IU School of Medicine [medicine.iu.edu]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of Acid Red 405: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Acid Red 405, an acidic azo dye. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed and may cause skin and eye irritation[1]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical[1]. Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation[1].
Step-by-Step Disposal Protocol
The overriding principle for the disposal of any laboratory waste is that a disposal plan should be in place before any experimental work begins[2]. The disposal method for this compound is contingent on its classification as hazardous or non-hazardous, which can be influenced by local regulations and the specific composition of the waste stream.
Step 1: Waste Characterization
The first and most critical step is to determine if the this compound waste is classified as hazardous. While the provided SDS for this compound does not classify the pure substance as hazardous, waste generators have the ultimate responsibility to make this determination based on their specific waste and local regulations[1]. It is essential to consult your institution's Environmental Health and Safety (EHS) office or equivalent regulatory body to confirm the classification.
Step 2: Segregation of Waste
Proper segregation of laboratory waste is a fundamental practice for ensuring safety and facilitating correct disposal[3]. This compound waste should be collected in a designated, properly labeled, and sealed container to await disposal[1]. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
Step 3: Disposal of Non-Hazardous this compound Waste
If it is confirmed that the this compound waste is non-hazardous, there are generally two primary disposal routes[4][5][6]:
-
Sanitary Sewer Disposal: For small quantities of aqueous solutions, disposal down the drain may be permissible. However, this is subject to strict limitations on volume and concentration and requires prior approval from your institution's EHS department[5][6]. The solution should be flushed with a large volume of water.
-
Solid Waste Disposal: For solid, non-hazardous this compound, disposal in the regular trash may be an option[4]. However, many institutions prohibit the disposal of any chemical waste in laboratory trash cans to prevent accidental exposure to custodial staff[5]. Direct disposal into an outside dumpster may be required[5].
Step 4: Disposal of Hazardous this compound Waste
If the this compound waste is determined to be hazardous, it must be managed through your institution's hazardous waste program[5]. This typically involves:
-
Collection: Accumulate the waste in a compatible, sealed, and clearly labeled container. The label should include the chemical name and any associated hazards[3].
-
Storage: Store the container in a designated hazardous waste accumulation area.
-
Pickup: Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal company.
Quantitative Disposal Guidelines
The following table summarizes general quantitative limits for the disposal of non-hazardous chemical waste. Note: These are general guidelines and may not apply to your specific institution or location. Always confirm with your local EHS office.
| Disposal Method | Substance State | Concentration/Volume Limit | Key Considerations |
| Sanitary Sewer | Aqueous Solution | Typically limited to small quantities (e.g., < 1 liter) | Must be readily biodegradable and not harmful to aquatic life. Requires approval from institutional EHS. Flush with copious amounts of water. |
| Regular Trash | Solid | Small quantities | Must be confirmed as non-hazardous. Institutional policies may prohibit this route to protect custodial staff. |
| Hazardous Waste | Any | No limit for collection | Must be managed through the institutional hazardous waste program. Proper labeling and storage are mandatory. |
Experimental Protocols
While specific treatment protocols for this compound are not widely detailed in standard laboratory disposal guides, the principles of treating azo dyes often involve chemical or biological degradation. Azo dyes can be resistant to biodegradation under aerobic conditions[7]. Some advanced treatment methods include:
-
Coagulation/Flocculation: This method uses agents like aluminum sulfate to decolorize the dye, which can then be removed as a sludge[8].
-
Adsorption: Utilizing materials such as activated carbon or specialized polymers to bind the dye and remove it from a solution[9][10].
-
Advanced Oxidation Processes: These methods use strong oxidizing agents to break down the dye molecules.
It is important to note that these treatment methods themselves generate waste that must be disposed of properly.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. cncolorchem.com [cncolorchem.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. Frontiers | Anionic azo dyes and their removal from textile wastewater through adsorption by various adsorbents: a critical review [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. iwaponline.com [iwaponline.com]
- 10. ricerca.uniba.it [ricerca.uniba.it]
Personal protective equipment for handling Acid red 405
For laboratory professionals, including researchers, scientists, and drug development experts, ensuring safety during the handling of chemicals like Acid Red 405 is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Chemical Safety Goggles | Must be worn to protect against dust particles and potential splashes. |
| Hand Protection | Rubber Gloves | Appropriate protective gloves are necessary to prevent skin contact. |
| Respiratory Protection | Approved Respirator | Recommended, especially in areas with inadequate ventilation or when dust may be generated. |
| Body Protection | Protective Clothing | Wear appropriate protective clothing to minimize skin contact. |
Hazard Identification and First Aid
This compound presents several potential health hazards that users must be aware of. Prompt and appropriate first aid is crucial in the event of exposure.
| Hazard | Description | First Aid Measures |
| Ingestion | Harmful if swallowed, potentially causing gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[1] | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[1] |
| Eye Contact | Dust may cause irritation and inflammation.[1] | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical aid.[1] |
| Skin Contact | Prolonged or repeated contact may lead to skin irritation.[1] | Flush skin with plenty of soap and water. If irritation develops or persists, seek medical aid.[1] |
| Inhalation | May cause irritation of the respiratory tract.[1] | Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and the safety of the laboratory environment.
Handling:
-
Utilize in a chemical fume hood to control airborne levels.[1]
-
Ensure adequate ventilation to minimize dust generation and accumulation.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Wash hands thoroughly after handling and before reuse of contaminated clothing.[1]
-
An eyewash facility and a safety shower should be readily accessible.[1]
Storage:
-
Keep containers tightly closed.[1]
-
Store in a cool, dry place.[1]
-
Preserve in tight and light-resistant containers.[1]
Disposal Plan
The disposal of this compound must be conducted in accordance with institutional guidelines and local regulations to prevent environmental contamination.
Spill Cleanup:
-
Immediately clean up spills, observing all precautions outlined in the PPE section.[1]
-
Avoid generating dusty conditions.[1]
-
Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1]
Waste Disposal:
-
Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous waste.[1]
-
Consult state and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Contaminated packaging should be emptied as much as possible and disposed of in the same way as the substance itself.[2]
Experimental Workflow: Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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試験管内研究製品の免責事項と情報
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